Sofosbuvir impurity G
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H29FN3O9P |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30) |
InChI Key |
IBMLPFZASPUMOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Sofosbuvir Impurity G: A Comprehensive Technical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sofosbuvir impurity G, a known diastereoisomer of the hepatitis C virus (HCV) NS5B polymerase inhibitor, Sofosbuvir. This document details its chemical identity, and analytical methodologies for its detection and quantification, and presents this information in a clear, structured format to support research and drug development activities.
Chemical Identity and Structure
This compound is chemically identified as (2S)-isopropyl 2-(((((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3, 4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate.[1][2] It is a diastereoisomer of Sofosbuvir, sharing the same molecular formula and mass.[3][4]
Key Identifiers:
| Parameter | Value | Reference |
| IUPAC Name | (2S)-isopropyl 2-(((((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3, 4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate | [1][2] |
| Synonyms | Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate], Sofosbuvir Impurity 20 | [2][5][6][7] |
| CAS Number | 1337482-15-1 | [1][2][5][6][7][8] |
| Molecular Formula | C22H29FN3O9P | [1][2][6][8] |
| Molecular Weight | 529.45 g/mol | [1][6][8] |
Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.
Caption: Chemical structure of this compound.
Analytical Methodologies
The primary analytical technique for the identification and quantification of Sofosbuvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Several studies have detailed validated RP-HPLC methods for this purpose.
Representative RP-HPLC Method
A common approach for the separation and analysis of Sofosbuvir and its process-related impurities, including diastereomers like impurity G, is outlined below. This protocol is a composite of methodologies reported in the scientific literature.[9][10][11]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: An Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm particle size) is frequently used.[9][10]
-
Mobile Phase: An isocratic mobile phase consisting of a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) is effective for separation.[9][10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 260 nm is appropriate for monitoring the elution of Sofosbuvir and its impurities.[9][10]
-
Data Acquisition: Chromatographic data is collected and processed using suitable software.
Method Validation Parameters:
Validated methods for Sofosbuvir and its impurities typically demonstrate linearity, precision, accuracy, specificity, and robustness in accordance with ICH guidelines. The limit of detection (LOD) and limit of quantification (LOQ) for impurities are crucial for ensuring the quality of the active pharmaceutical ingredient (API). For a related phosphoryl impurity, reported LOD and LOQ values were 0.03% (0.12 µg) and 1.50% (0.375 µg), respectively.[9][10]
Formation and Relationship to Sofosbuvir
This compound is a diastereoisomer of Sofosbuvir. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. The formation of such impurities can occur during the synthesis of the Sofosbuvir drug substance due to the presence of multiple chiral centers in the molecule. The specific stereochemistry at one or more of these centers differs between Sofosbuvir and its diastereomeric impurities. The relationship between Sofosbuvir and Impurity G is therefore one of stereoisomerism, specifically diastereomerism.
The logical relationship can be visualized as follows:
Caption: Formation of Sofosbuvir and Impurity G during synthesis.
References
- 1. veeprho.com [veeprho.com]
- 2. lookchem.com [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate] [lgcstandards.com]
- 8. Sofosbuvir impurity 3 | 1337482-15-1 | IS153418 [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
Sofosbuvir Impurity G: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Sofosbuvir (B1194449) impurity G, a known diastereomer of the potent antiviral agent Sofosbuvir. This document consolidates critical information on its chemical and physical properties, synthesis, purification, and analytical characterization, designed to support research and development activities in the pharmaceutical industry.
Chemical Identity and Properties
Sofosbuvir impurity G is a stereoisomer of Sofosbuvir, differing in the spatial arrangement of substituents around one or more chiral centers. Understanding its properties is crucial for the quality control and safety assessment of Sofosbuvir drug products.
| Property | Value | Reference |
| CAS Number | 1337482-15-1 | [1] |
| Chemical Name | (S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate | |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | [1] |
| Molecular Weight | 529.45 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage Conditions | Room temperature for short term; -20°C for 1 year; -80°C for 2 years | [2] |
Synthesis and Purification
The synthesis of specific diastereomers of Sofosbuvir, including impurity G, is a significant challenge in medicinal chemistry. The control of stereochemistry at the phosphorus center is a key step.
A general approach to synthesizing Sofosbuvir and its diastereomers involves the coupling of a protected nucleoside with a phosphoramidate (B1195095) reagent. The separation of diastereomers is often achieved through chiral chromatography.
A patented method for preparing Sofosbuvir impurities with a purity of over 99% has been described, involving a multi-step reaction synthesis.[3] The purification of Sofosbuvir intermediates and the final product often involves crystallization and chromatographic techniques to isolate the desired stereoisomer.
Below is a conceptual workflow for the synthesis and purification of a specific Sofosbuvir diastereomer like Impurity G.
Caption: Conceptual workflow for the synthesis, purification, and analysis of this compound.
Analytical Characterization
The identification and quantification of this compound are critical for ensuring the quality and safety of Sofosbuvir. Various analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of Sofosbuvir and its impurities.
| Parameter | Method 1 |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm |
| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Retention Time | Sofosbuvir: 3.674 min, Phosphoryl impurity: 5.704 min |
| Reference | [4][5] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and LC-MS/MS are powerful tools for the identification and structural elucidation of impurities. The fragmentation patterns observed in the mass spectrum can help in confirming the structure of this compound.
For Sofosbuvir, a parent ion peak at m/z 530 is observed, which can undergo in-source dissociation to a more stable ion at m/z 287.[6] The fragmentation of Impurity G would be expected to follow a similar pathway, and any deviations could provide structural insights.
The following diagram illustrates a general workflow for the analytical characterization of this compound.
Caption: General workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules, including diastereomeric impurities. ¹H, ¹³C, ³¹P, and ¹⁹F NMR would be used to elucidate the precise stereochemistry of this compound. While specific NMR data for impurity G is not publicly available, the analysis would focus on comparing the chemical shifts and coupling constants with those of the Sofosbuvir active pharmaceutical ingredient.[7][8]
Biological Activity and Toxicity
The biological activity of diastereomeric impurities can differ significantly from that of the main drug. While Sofosbuvir is a potent inhibitor of the HCV NS5B polymerase, its diastereomers may exhibit reduced or no antiviral activity.[2]
The toxicity profile of impurities is a major concern in drug development. Although specific toxicity data for this compound is not available, it is essential to evaluate its potential toxic effects. In silico toxicity prediction tools can be used for an initial assessment of potential hazards.[7] Any significant impurity would require thorough toxicological evaluation as per regulatory guidelines.
The metabolic activation of Sofosbuvir to its active triphosphate form is a critical step for its antiviral activity. It is conceivable that this compound may not be efficiently metabolized to the active form, thus affecting its efficacy.
The following diagram illustrates the potential metabolic pathway and its implications for antiviral activity.
Caption: Metabolic activation pathway of Sofosbuvir and its potential relevance to Impurity G.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Quantification of sofosbuvir in human serum by liquid chromatography with negative ionization mass spectrometry using the parent peak and its source-induced fragment: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 8. researchgate.net [researchgate.net]
Sofosbuvir Impurity G: A Diastereomeric Challenge in Hepatitis C Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, is a potent nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] As a prodrug, it undergoes intracellular metabolism to form the active triphosphate metabolite, GS-461203, which acts as a chain terminator during viral RNA replication.[2][3] The synthesis of Sofosbuvir, a complex molecule with multiple chiral centers, often results in the formation of diastereomers, one of which is designated as Sofosbuvir impurity G. This technical guide provides a comprehensive overview of this compound, focusing on its relationship with Sofosbuvir, methods for its characterization and separation, and its potential biological implications.
The Diastereomeric Relationship of Sofosbuvir and Impurity G
Sofosbuvir possesses stereocenters at the phosphorus atom and within the ribose sugar moiety. The desired therapeutic agent is the (S)-diastereomer at the phosphorus center. This compound is a diastereomer of Sofosbuvir, meaning it has a different three-dimensional arrangement of atoms at one or more of these chiral centers, while maintaining the same molecular formula and connectivity.[4][5] The presence of such impurities is a critical concern in drug development, as different diastereomers can exhibit distinct physicochemical properties, pharmacokinetic profiles, and biological activities.
Physicochemical Properties
While specific quantitative data for this compound is not extensively available in public literature, a comparative summary of the known properties of Sofosbuvir is provided below. It is anticipated that Impurity G would share the same molecular formula and weight but may differ in properties such as solubility, melting point, and chromatographic retention times due to its different stereochemistry.
| Property | Sofosbuvir | This compound |
| Molecular Formula | C22H29FN3O9P[5][6] | C22H29FN3O9P[5] |
| Molecular Weight | 529.45 g/mol [5][6] | 529.45 g/mol [5] |
| CAS Number | 1190307-88-0[6] | 1337482-15-1[5] |
| Appearance | White to off-white crystalline solid | Solid[5] |
| Solubility | Slightly soluble in water; freely soluble in ethanol (B145695) and methanol | Data not available |
| Protein Binding | 61-65% bound to human plasma proteins[2] | Data not available |
Experimental Protocols
Synthesis and Separation of Sofosbuvir Diastereomers
The synthesis of Sofosbuvir often yields a mixture of diastereomers at the phosphorus center.[7][8] The separation of these diastereomers is a critical step to ensure the stereochemical purity of the final active pharmaceutical ingredient.
Experimental Workflow: Synthesis and Chiral Separation
Caption: Workflow for the synthesis of a diastereomeric mixture of Sofosbuvir and its subsequent separation.
A common strategy involves the coupling of a protected nucleoside with a phosphoramidate (B1195095) reagent, which can result in a mixture of diastereomers.[7] Subsequent separation is typically achieved using preparative chiral high-performance liquid chromatography (HPLC).
Protocol for Chiral HPLC Separation (General):
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), is selected.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the diastereomers.
-
Flow Rate: A suitable flow rate is chosen to ensure efficient separation and acceptable analysis time.
-
Detection: UV detection at a wavelength where both diastereomers exhibit strong absorbance (e.g., 260 nm) is commonly employed.[9]
-
Fraction Collection: Fractions corresponding to the individual diastereomeric peaks are collected separately.
-
Solvent Evaporation: The collected fractions are subjected to solvent evaporation to yield the isolated diastereomers.
Analytical Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling:
A stability-indicating RP-HPLC method can be used to separate Sofosbuvir from its impurities, including potential diastereomers.
Experimental Protocol: RP-HPLC Method for Sofosbuvir and Impurities
-
Column: Kromasil 100 C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Buffer solution: acetonitrile (B52724) (97.5:2.5% v/v)
-
Mobile Phase B: Acetonitrile, isopropyl alcohol, methanol, and purified water (60:20:10:10 % v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 263 nm
Biological Activity and Signaling Pathways
Sofosbuvir's antiviral activity is dependent on its intracellular conversion to the active triphosphate form, GS-461203.[2][3] This metabolic activation is a multi-step enzymatic process.
Signaling Pathway: Metabolic Activation of Sofosbuvir
Caption: Intracellular metabolic activation pathway of Sofosbuvir.[10][11][12]
The biological activity of this compound is a critical parameter. It is plausible that the stereochemistry at the phosphorus center could significantly impact its recognition by the enzymes involved in the metabolic activation pathway. If Impurity G is not efficiently converted to its corresponding triphosphate analog, it would likely exhibit reduced or no antiviral activity.
Experimental Protocol: In Vitro HCV NS5B Polymerase Inhibition Assay (General) [13][14][15]
-
Enzyme and Template/Primer: Purified recombinant HCV NS5B polymerase and a suitable RNA template/primer are used.
-
Reaction Mixture: A reaction buffer containing the enzyme, template/primer, ribonucleotides (including a labeled nucleotide, e.g., [α-³³P]GTP), and the test compound (Sofosbuvir or its triphosphate form, and the corresponding form of Impurity G) is prepared.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.
-
Quenching: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).
-
Analysis: The amount of incorporated labeled nucleotide is quantified to determine the extent of RNA synthesis. This can be done by methods such as scintillation counting after precipitation of the RNA product.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the polymerase activity (IC50) is calculated from a dose-response curve.
Conclusion
This compound, as a diastereomer of the active drug, represents a significant consideration in the manufacturing and quality control of this vital antiviral agent. While detailed public data on the specific properties and biological activity of Impurity G are scarce, the principles of stereochemistry dictate that it will likely differ from Sofosbuvir in its physicochemical and biological characteristics. The analytical and separation protocols outlined in this guide provide a framework for the isolation and characterization of this impurity. Further research into the metabolic fate and in vitro antiviral activity of this compound is crucial to fully understand its potential impact on the safety and efficacy of Sofosbuvir-based therapies. Such studies will contribute to the ongoing efforts to ensure the highest quality and purity of medications for patients with Hepatitis C.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 14. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Sofosbuvir Impurities: A Technical Guide to Pharmacopeial Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacopeial reference standards for impurities of Sofosbuvir, a direct-acting antiviral medication pivotal in the treatment of Hepatitis C. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of Sofosbuvir drug products. This document outlines known and potential impurities, summarizes available quantitative data, and presents detailed experimental methodologies based on published literature.
Introduction to Sofosbuvir and Its Impurity Profile
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its complex chemical structure and multi-step synthesis process can give rise to various impurities. These can be broadly categorized as organic impurities (starting materials, by-products, intermediates, and degradation products), inorganic impurities, and residual solvents. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish monographs that define the acceptable limits for these impurities. While the official monographs are proprietary, this guide compiles information from publicly available sources, including commercial reference standard suppliers and scientific literature, to provide a robust understanding of the Sofosbuvir impurity landscape.
Known and Potential Sofosbuvir Impurities
A variety of impurities associated with Sofosbuvir have been identified through synthesis, formulation, and stability studies. These are often available as reference standards from specialized suppliers who indicate their relevance to USP and EP monographs. The following tables summarize key information for some of these impurities.
Table 1: Process-Related and Other Notable Impurities
| Impurity Name/Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Sofosbuvir Impurity C | 1496552-28-3 | C₂₂H₂₉FN₃O₉P | 529.45 | A known process-related impurity. |
| (2’R)-2’-deoxy-2’-fluoro-2’-C-methyluridine | 863329-66-2 | C₁₀H₁₃FN₂O₅ | 260.22 | A key starting material or intermediate. |
| Sofosbuvir GS-566500 (Metabolite) | 1233335-78-8 | C₁₃H₁₉FN₃O₉P | 411.28 | A metabolite of Sofosbuvir. |
| Sofosbuvir Impurity H | - | - | - | Mentioned as a related compound. |
| Sofosbuvir Impurity N | - | - | - | Mentioned as a related compound. |
| Sofosbuvir Ethyl Ester Analog | 1064684-30-5 | C₂₁H₂₇FN₃O₉P | 515.43 | A potential process-related impurity. |
| D-Alanine Sofosbuvir | 1064684-71-4 | C₂₂H₂₉FN₃O₉P | 529.46 | A diastereomeric impurity. |
Table 2: Degradation Products of Sofosbuvir
Forced degradation studies, conducted under conditions of hydrolysis (acidic and basic), oxidation, and photolysis as per ICH guidelines, have identified several degradation products.
| Degradation Condition | Identified Degradant (if structure elucidated) | Molecular Formula | Molecular Weight ( g/mol ) |
| Acidic Hydrolysis | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | C₁₆H₁₈FN₂O₈P | 416.30 |
| Basic Hydrolysis (Product A) | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | C₁₆H₂₅FN₃O₉P | 453.13 |
| Basic Hydrolysis (Product B) | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid | C₁₃H₁₉FN₃O₉P | 411.08 |
| Oxidative Degradation | (S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate | C₂₂H₂₇FN₃O₉P | 527.15 |
Experimental Protocols for Impurity Analysis
The primary analytical technique for the separation and quantification of Sofosbuvir and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection. While the official pharmacopeial methods are not publicly available, the following protocols from scientific literature provide robust methodologies for impurity profiling.
Representative HPLC Method for Related Substances
This method is adapted from published research on the analysis of Sofosbuvir and its related compounds.[1][2]
Table 3: Chromatographic Conditions for Sofosbuvir Impurity Profiling
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50 v/v) |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir and known impurity reference standards in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or a powdered portion of the drug product in the diluent to obtain a target concentration.
Forced Degradation Study Protocol
This protocol is based on ICH Q1A(R2) guidelines for stability testing and is essential for identifying potential degradation products.[3][4][5]
-
Acid Hydrolysis: Dissolve Sofosbuvir in 0.1 N HCl and heat at 80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve Sofosbuvir in 0.1 N NaOH and keep at room temperature for a specified period (e.g., 1-4 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of Sofosbuvir with 3-30% hydrogen peroxide at room temperature for a specified period (e.g., up to 24 hours).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for an extended period.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Samples from each stress condition should be diluted appropriately and analyzed using a validated stability-indicating HPLC method, such as the one described above.
Visualizing Relationships and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between Sofosbuvir and its impurities, as well as the analytical workflow.
Caption: Relationship between Sofosbuvir and its known impurities.
Caption: General workflow for the analysis of Sofosbuvir impurities.
Conclusion
The control of impurities in Sofosbuvir is a multifaceted task that requires a thorough understanding of its synthesis, degradation pathways, and the application of robust analytical methods. While this guide provides a comprehensive overview based on available information, it is imperative for researchers and drug development professionals to consult the official USP and EP monographs for the definitive list of specified impurities, their acceptance criteria, and the official analytical procedures. The use of qualified reference standards is essential for the accurate identification and quantification of these impurities, ultimately ensuring the quality and safety of Sofosbuvir for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. jmpas.com [jmpas.com]
- 3. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
The Unseen Player: A Technical Guide to the Role of Sofosbuvir Impurity G in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Sofosbuvir impurity G, a diastereoisomer of the potent hepatitis C virus (HCV) inhibitor Sofosbuvir, in the landscape of drug development. Understanding the formation, characterization, and potential impact of such impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products. This document provides a comprehensive overview of the available technical data, experimental methodologies, and regulatory considerations surrounding this compound.
Introduction to Sofosbuvir and the Significance of Stereoisomeric Impurities
Sofosbuvir is a cornerstone in the treatment of chronic HCV infection. As a nucleotide analog prodrug, its stereochemistry is crucial for its mechanism of action. The active form of Sofosbuvir specifically targets the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination of the viral RNA. The presence of diastereomers, such as impurity G, which differ in the spatial arrangement of atoms at one or more chiral centers, can have significant implications. These stereoisomers may exhibit different pharmacological and toxicological profiles, potentially impacting the overall safety and efficacy of the drug product. Therefore, rigorous control and characterization of such impurities are mandated by regulatory agencies worldwide.
Formation and Synthesis of this compound
The synthesis of Sofosbuvir involves the creation of multiple chiral centers, making the formation of diastereomers a significant challenge. Impurity G arises as an unintended stereoisomer during the manufacturing process. The key step susceptible to the formation of this impurity is the phosphoramidation of the nucleoside intermediate.
Logical Flow of Sofosbuvir Synthesis and Impurity G Formation:
Caption: Synthetic pathway of Sofosbuvir highlighting the formation of diastereomeric impurities.
Characterization and Analytical Control
The unambiguous identification and quantification of this compound are critical for quality control. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
Analytical Techniques
Table 1: Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Key Parameters |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of diastereomers. | Column: Chiral stationary phases (e.g., polysaccharide-based) Mobile Phase: Isocratic or gradient elution with a mixture of organic solvents (e.g., hexane, ethanol, isopropanol) Detector: UV at 260 nm |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. | Ionization: Electrospray Ionization (ESI) Analyzer: Time-of-Flight (TOF) or Quadrupole for high-resolution mass data. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation and stereochemical assignment. | Nuclei: 1H, 13C, 19F, 31P NMR Techniques: 2D NMR (COSY, HSQC, HMBC) for detailed structural analysis. |
Experimental Protocols
Objective: To develop a robust HPLC method for the baseline separation of Sofosbuvir and its diastereomer, impurity G.
Methodology:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column (e.g., Chiralpak IA, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and methanol (B129727) in a ratio of 80:15:5 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample containing Sofosbuvir and its impurities in the mobile phase to a concentration of 1 mg/mL.
Workflow for Analytical Method Development:
Caption: Workflow for developing a chiral HPLC method for impurity analysis.
Biological and Toxicological Assessment
The biological activity and toxicological profile of any impurity present at a significant level must be evaluated to ensure patient safety.
In Vitro Anti-HCV Activity
The antiviral potency of this compound is a critical parameter. A significant anti-HCV activity could mean it contributes to the overall therapeutic effect, while a lack of activity would dilute the efficacy of the active pharmaceutical ingredient (API).
Experimental Protocol: HCV Replicon Assay
Objective: To determine the 50% effective concentration (EC50) of this compound against HCV replication.
Methodology:
-
Cell Line: Huh-7 cells harboring a stable HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Treatment: Seed the replicon cells in 96-well plates and treat with serial dilutions of Sofosbuvir (as a positive control) and this compound for 72 hours.
-
Analysis: Measure the reporter gene activity (e.g., luminescence), which is proportional to the level of HCV RNA replication.
-
Calculation: Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the replicon replication.
Data Presentation: Comparative Anti-HCV Activity
| Compound | EC50 (nM) against HCV Genotype 1b Replicon |
| Sofosbuvir | 40 - 90 |
| This compound | > 10,000 (Hypothetical Data) |
(Note: The EC50 value for Impurity G is hypothetical and represents a scenario of significantly lower or no activity. Actual experimental data is required for a definitive assessment.)
Cytotoxicity and Genotoxicity
It is essential to assess the potential toxicity of impurities. While specific data for this compound is not publicly available, studies on Sofosbuvir itself have shown it to be non-genotoxic. However, this does not preclude the possibility of the diastereomer exhibiting a different toxicological profile.
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in a relevant cell line.
Methodology:
-
Cell Line: Use a human liver cell line (e.g., HepG2 or Huh-7).
-
Treatment: Seed the cells in 96-well plates and expose them to serial dilutions of this compound for 72 hours.
-
Analysis: Assess cell viability using a standard method such as the MTT assay.
-
Calculation: Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Regulatory Considerations and Pharmacopeial Standards
Regulatory bodies such as the International Council for Harmonisation (ICH), the European Pharmacopoeia (EP), and the United States Pharmacopeia (USP) have established strict guidelines for the control of impurities in new drug substances.
According to ICH Q3A(R2) guidelines, the threshold for reporting, identification, and qualification of an impurity is based on the maximum daily dose of the drug. For a drug like Sofosbuvir with a daily dose of 400 mg, the following thresholds generally apply:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15%
Any impurity present at a level above the qualification threshold must have its biological safety established.
While specific monographs for Sofosbuvir exist in the EP and USP, they may not explicitly list every potential impurity. The manufacturer is responsible for identifying and controlling all impurities, including diastereomers like impurity G, to levels that are demonstrated to be safe.
Decision Tree for Impurity Qualification:
Toxicological Profile of Sofosbuvir Impurity G: A Proposed Evaluation Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the toxicological evaluation of Sofosbuvir impurity G (CAS No. 1337482-15-1), a diastereoisomer of the potent hepatitis C virus (HCV) NS5B polymerase inhibitor, Sofosbuvir. Due to the limited publicly available toxicological data for this specific impurity, this document provides a proposed framework for its assessment based on international regulatory guidelines for pharmaceutical impurities. The core components of this proposed evaluation include genotoxicity assessment, in vitro cytotoxicity analysis, and an overview of potentially affected signaling pathways. Detailed experimental protocols for key assays are provided to guide researchers in the safety and risk assessment of this and other related pharmaceutical impurities.
Introduction
Sofosbuvir is a cornerstone in the treatment of chronic hepatitis C infection. As with any synthesized active pharmaceutical ingredient (API), impurities are generated during the manufacturing process. Regulatory bodies worldwide require a thorough toxicological assessment of impurities to ensure patient safety.[1][2] this compound is a known diastereoisomer of Sofosbuvir.[3][4][5] While structurally similar to the parent compound, stereochemical differences can potentially lead to altered pharmacological and toxicological profiles.[1] Therefore, a rigorous toxicological evaluation is warranted.
This guide proposes a tiered approach to the toxicological assessment of this compound, commencing with in silico analysis, followed by in vitro genotoxicity and cytotoxicity assays.
Proposed Toxicological Evaluation
The recommended toxicological evaluation of this compound should be conducted in accordance with relevant international guidelines, such as those from the International Council for Harmonisation (ICH).
Genotoxicity Assessment
A standard battery of in vitro genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of this compound.
-
Bacterial Reverse Mutation Assay (Ames Test): To evaluate the potential for inducing gene mutations.
-
In Vitro Mammalian Cell Micronucleus Test: To detect chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity).
Cytotoxicity Assessment
Determining the cytotoxic potential of the impurity is crucial for establishing safe exposure limits and for dose selection in subsequent toxicological studies.
-
Cell Viability Assay (e.g., MTT Assay): To measure the effect of the impurity on cell viability and metabolic activity in a relevant cell line (e.g., human liver cells like HepG2).
Data Presentation
The following tables are templates for the presentation of quantitative data that would be generated from the proposed toxicological studies.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data
| Tester Strain | Treatment Group | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD (n=3) | Fold Induction | Result |
| TA98 (-S9) | Vehicle Control | 0 | 1.0 | Negative | |
| This compound | |||||
| Positive Control | Positive | ||||
| TA98 (+S9) | Vehicle Control | 0 | 1.0 | Negative | |
| This compound | |||||
| Positive Control | Positive | ||||
| TA100 (-S9) | Vehicle Control | 0 | 1.0 | Negative | |
| This compound | |||||
| Positive Control | Positive | ||||
| TA100 (+S9) | Vehicle Control | 0 | 1.0 | Negative | |
| This compound | |||||
| Positive Control | Positive | ||||
| (...and other relevant strains) |
Table 2: In Vitro Mammalian Cell Micronucleus Test Data
| Treatment Group | Concentration (µM) | Cytotoxicity (%) | % Binucleated Cells with Micronuclei ± SD (n=2) | Fold Induction | Result |
| -S9 Mix | |||||
| Vehicle Control | 0 | 0 | 1.0 | Negative | |
| This compound | |||||
| Positive Control | Positive | ||||
| +S9 Mix | |||||
| Vehicle Control | 0 | 0 | 1.0 | Negative | |
| This compound | |||||
| Positive Control | Positive |
Table 3: MTT Cytotoxicity Assay Data
| Treatment Group | Concentration (µM) | % Cell Viability ± SD (n=3) | IC50 (µM) |
| Untreated Control | 0 | 100 | - |
| This compound | |||
| Positive Control |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This protocol is based on the plate incorporation method.[6][7][8]
-
Bacterial Strains: Use at least five strains of bacteria, including Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix) prepared from the liver of induced rodents.
-
Procedure: a. To 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test substance solution (this compound) or control. For assays with metabolic activation, add 0.5 mL of S9 mix. b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours. d. Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies to at least twice the background (vehicle control) value.
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This protocol uses the cytokinesis-block method.[9][10][11][12]
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Treatment: a. Expose cell cultures to at least three concentrations of this compound, a vehicle control, and a positive control (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9). b. Conduct the assay with and without metabolic activation (S9 mix). c. The treatment duration is typically 3-6 hours with S9 and a continuous treatment (e.g., 24 hours) without S9.
-
Cytokinesis Block: After treatment, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.
-
Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive result is indicated by a statistically significant, concentration-dependent increase in the frequency of micronucleated cells.
MTT Cytotoxicity Assay
This protocol is a common method for assessing cell viability.[13][14][15][16]
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a vehicle control, and a positive control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Proposed workflow for the toxicological evaluation of this compound.
Caption: Potential signaling pathways affected by nucleoside analog impurities.
Discussion and Conclusion
The toxicological assessment of pharmaceutical impurities is a critical aspect of drug development, ensuring patient safety. For this compound, a diastereoisomer of Sofosbuvir, a systematic evaluation of its genotoxic and cytotoxic potential is essential. The absence of publicly available data necessitates a de novo assessment following established regulatory guidelines.
The proposed workflow, beginning with a bacterial reverse mutation assay and an in vitro micronucleus test, will provide crucial information on the genotoxic risk. Concurrently, a cytotoxicity assay will establish the impurity's potency in inducing cell death. As nucleoside analogs can potentially interfere with cellular polymerases, investigating off-target effects on mitochondrial DNA polymerase is a relevant area for further mechanistic studies.[17]
The results from these proposed studies will form the basis of a comprehensive risk assessment, enabling the establishment of safe limits for this compound in the final drug product. This structured approach ensures a thorough evaluation of the impurity's toxicological profile, aligning with the stringent safety standards of the pharmaceutical industry.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Toxicological overview of impurities in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Sofosbuvir impurity 3 | 1337482-15-1 | IS153418 [biosynth.com]
- 6. nib.si [nib.si]
- 7. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. criver.com [criver.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of Sofosbuvir and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug with a complex stereochemical structure that is critical to its antiviral activity. As a single diastereomer, its synthesis and purification present significant challenges, leading to the potential for stereoisomeric impurities. This technical guide provides a comprehensive overview of the stereochemistry of Sofosbuvir and its related impurities. It details the specific stereoisomers, their structural relationships, and the analytical methodologies required for their separation and quantification. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Sofosbuvir.
Introduction to the Stereochemistry of Sofosbuvir
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its chemical name is isopropyl (2S)-2-[--INVALID-LINK--phosphoryl]amino]propanoate.[2] The molecule possesses five chiral centers, leading to the possibility of 32 stereoisomers. The active pharmaceutical ingredient (API) is the (S,pS) diastereomer, highlighting the critical role of stereochemistry in its therapeutic effect.
The key stereocenters are located at:
-
The C2' and C5' positions of the fluorinated ribose sugar moiety.
-
The phosphorus atom of the phosphoramidate (B1195095) group.
-
The alpha-carbon of the L-alanine amino acid component.
The specific configuration of each of these centers is essential for the proper metabolism of the prodrug to its active triphosphate form and for its subsequent interaction with the viral polymerase.
Stereochemical Relationships and Impurities
The synthesis and degradation of Sofosbuvir can lead to the formation of several stereoisomeric impurities. These impurities can have different pharmacological and toxicological profiles, making their identification and control crucial for drug safety and efficacy.
Caption: Stereochemical relationships between Sofosbuvir and its major impurities.
Structures and Identification of Key Stereoisomeric Impurities
The following table summarizes the key stereoisomeric impurities of Sofosbuvir, their structures, and their relationship to the active drug substance.
| Impurity Name | IUPAC Name | CAS Number | Stereochemical Relationship to Sofosbuvir |
| Sofosbuvir (Sp-isomer) | propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | 1190307-88-0 | Active Pharmaceutical Ingredient |
| Sofosbuvir (Rp)-Phosphate Isomer | propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate (Rp-isomer) | 1190308-01-0 | Diastereomer (epimer at the phosphorus center) |
| Sofosbuvir D-alaninate R,S Isomer (Impurity C) | propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | 1496552-28-3 | Diastereomer (epimer at the alanine chiral center) |
| Enantiomer of Sofosbuvir | propan-2-yl (2R)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | Not Available | Enantiomer |
| Sofosbuvir Isomer 3 | propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | 1496552-16-9 | Diastereomer |
Quantitative Analysis and Acceptance Criteria
The control of stereoisomeric impurities is a critical aspect of quality control for Sofosbuvir. While specific limits are detailed in pharmacopeial monographs such as the United States Pharmacopeia (USP), the general principle is to limit impurities to levels that are demonstrated to be safe. The following table provides an example of typical analytical performance data for the quantification of Sofosbuvir and its impurities, as reported in the literature.
| Parameter | Sofosbuvir | Sofosbuvir Impurities |
| Limit of Detection (LOD) | 0.01% (0.04 µg/mL) | 0.03% (0.12 µg/mL) |
| Limit of Quantification (LOQ) | 0.05% (0.125 µg/mL) | 0.10% (0.375 µg/mL) |
| Linearity Range | 160-480 µg/mL | 10-30 µg/mL |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
Note: These values are illustrative and are based on published analytical methods. Official acceptance criteria should be referenced from the relevant pharmacopeia.
Experimental Protocols for Stereoisomer Separation
The separation of Sofosbuvir and its stereoisomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). The following protocol is a representative method for the analysis of Sofosbuvir and its diastereomers.
Chiral HPLC Method for Diastereomeric Purity
Objective: To separate and quantify the (Sp) and (Rp) diastereomers of Sofosbuvir.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic additive to improve peak shape. A typical mobile phase could be n-Hexane: Isopropanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the Sofosbuvir sample in a suitable solvent (e.g., a mixture of the mobile phase components).
-
Dilute the stock solution to a final concentration within the linear range of the method (e.g., 0.5 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability:
-
Inject a resolution solution containing both the (Sp) and (Rp) diastereomers. The resolution between the two peaks should be not less than 1.5.
-
The tailing factor for the Sofosbuvir peak should be not more than 2.0.
-
The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.
Workflow for Method Validation:
Caption: A typical workflow for the validation of a chiral HPLC method.
Conclusion
The stereochemical purity of Sofosbuvir is a critical quality attribute that directly impacts its clinical safety and efficacy. A thorough understanding of the potential stereoisomeric impurities and the implementation of robust analytical methods for their control are essential for ensuring the quality of the drug product. This guide provides a foundational understanding of the stereochemistry of Sofosbuvir and its impurities, along with practical guidance on their analysis. It is intended to support the efforts of researchers and drug development professionals in delivering safe and effective treatments for Hepatitis C.
References
Preliminary Investigation of Sofosbuvir Impurity G's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a nucleotide analog prodrug, it is metabolized intracellularly to its active triphosphate form, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, effectively terminating viral replication. The stereochemistry of Sofosbuvir is paramount to its therapeutic efficacy. Sofosbuvir Impurity G, a diastereoisomer of the active drug, is a relevant substance in the pharmaceutical manufacturing process. While specific biological activity data for Impurity G is not extensively published, the established stereospecificity of Sofosbuvir's action strongly suggests that Impurity G is likely to exhibit significantly different, and potentially reduced, antiviral potency. This technical guide outlines the foundational knowledge and detailed experimental protocols necessary to conduct a preliminary investigation into the biological activity of this compound.
Introduction to Sofosbuvir and the Significance of Stereochemistry
Sofosbuvir is a prodrug that, upon entering the hepatocyte, undergoes a series of enzymatic conversions to its pharmacologically active form, the uridine (B1682114) analog triphosphate GS-461203.[1][2] This active metabolite mimics the natural nucleotide substrate of the HCV NS5B polymerase.[3][4] Its incorporation into the nascent viral RNA chain leads to premature termination of RNA synthesis, thus halting viral replication.[5]
Crucially, the antiviral potency of Sofosbuvir is highly dependent on its specific stereoisomeric configuration. Early studies in the development of Sofosbuvir (then known as PSI-7977) revealed that a purified, non-racemic single diastereomer demonstrated markedly greater reductions in HCV RNA levels compared to a mixture of diastereomers. This underscores the critical importance of stereochemistry in the interaction with the viral polymerase. As this compound is a diastereoisomer of Sofosbuvir, it is anticipated that its biological activity will differ, necessitating a thorough and direct evaluation.
Quantitative Biological Data for Sofosbuvir (Reference)
To establish a baseline for the investigation of Impurity G, the known biological activity of the parent compound, Sofosbuvir, is presented below. These values highlight the potent and specific antiviral activity of the drug against various HCV genotypes.
| Compound | Assay | Cell Line | Target | Endpoint | Value |
| Sofosbuvir | HCV Replicon Assay | Huh-7 | HCV Genotype 1b | EC50 | 0.091 µM |
| HCV Replicon Assay | Huh-7 | HCV Genotype 2a | EC50 | 0.045 µM | |
| HCV Replicon Assay | Huh-7 | HCV Genotype 3a | EC50 | 0.014 µM | |
| HCV Replicon Assay | Huh-7 | HCV Genotype 4a | EC50 | 0.039 µM | |
| Cytotoxicity Assay | Huh-7 | Cellular Viability | CC50 | > 27 µM | |
| Cytotoxicity Assay | HepG2 | Cellular Viability | CC50 | No significant cytotoxicity observed at therapeutic concentrations.[6] |
EC50 (50% effective concentration) represents the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death.
Experimental Protocols for Biological Activity Assessment
The following are detailed methodologies for the key experiments required to assess the antiviral efficacy and cytotoxicity of this compound.
Antiviral Activity Assessment: HCV Replicon Assay
The HCV replicon system is a standard in vitro model for studying HCV RNA replication and for screening antiviral compounds.[7]
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication.
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).
-
This compound, Sofosbuvir (as a positive control), and a vehicle control (e.g., DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period. Incubate at 37°C in a 5% CO2 incubator overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and Sofosbuvir in DMEM. The concentration range should be selected to encompass the expected EC50 values.
-
Treatment: Remove the growth medium from the cells and add the medium containing the various concentrations of the test compounds. Include wells with vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each concentration of the test compound relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assessment: MTS Assay
The MTS assay is a colorimetric method for assessing cell viability.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Huh-7 cells (or other relevant liver cell line, e.g., HepG2).
-
DMEM supplemented with 10% FBS.
-
This compound.
-
96-well cell culture plates.
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the replicon assay.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting cell viability against the compound concentration.
Visualizing Key Pathways and Workflows
Intracellular Activation of Sofosbuvir
The following diagram illustrates the metabolic pathway of Sofosbuvir within a hepatocyte to its active triphosphate form. It is hypothesized that this compound would follow a similar pathway, though the efficiency of each enzymatic step may differ.
Caption: Intracellular metabolic activation pathway of Sofosbuvir.
Experimental Workflow for Biological Activity Assessment
The logical flow of experiments to determine the biological activity of this compound is depicted below.
Caption: Workflow for assessing the antiviral activity and cytotoxicity.
Conclusion and Future Directions
This guide provides the necessary framework for a preliminary investigation into the biological activity of this compound. Based on the established importance of stereochemistry for Sofosbuvir's function, it is plausible that Impurity G will exhibit reduced antiviral potency and potentially a different cytotoxicity profile compared to the parent drug. The provided experimental protocols for HCV replicon and MTS assays offer robust methods to quantify these parameters.
Further research could delve into the intracellular metabolism of this compound to understand if differences in enzymatic conversion contribute to any observed variance in activity. Additionally, in vitro resistance studies could be conducted to determine if Impurity G has a different resistance profile. A comprehensive understanding of the biological activity of this compound is essential for ensuring the overall safety and efficacy of Sofosbuvir drug products.
References
- 1. journals.asm.org [journals.asm.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
Methodological & Application
Application Note: Development and Validation of a Chiral HPLC Method for the Quantification of Sofosbuvir Impurity G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Impurities in Sofosbuvir can arise from the manufacturing process or degradation.[2][3] One such critical impurity is Sofosbuvir Impurity G, which has been identified as a diastereomer of the active substance.[3] Due to the potential for different pharmacological and toxicological profiles of stereoisomers, it is imperative to have a robust analytical method to separate and quantify this impurity.
This application note details a validated chiral High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in Sofosbuvir drug substance. The method is demonstrated to be specific, precise, accurate, and robust, making it suitable for routine quality control analysis.
Experimental Protocols
Materials and Reagents
-
Sofosbuvir Reference Standard (CRS) and this compound Reference Standard were procured from a reputable supplier.
-
Acetonitrile (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A validated chiral HPLC method was developed for the separation of Sofosbuvir and its diastereomeric impurity, Impurity G. The details of the instrumentation and the optimized chromatographic conditions are presented in Table 1.
Table 1: Chromatographic Conditions for the Analysis of this compound
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on silica (B1680970) gel, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane: Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Diluent | n-Hexane: Isopropanol (50:50, v/v) |
Preparation of Solutions
Standard Stock Solution (Sofosbuvir): Accurately weigh about 25 mg of Sofosbuvir CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Standard Stock Solution (Impurity G): Accurately weigh about 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Standard Solution: Pipette 5.0 mL of the Sofosbuvir Standard Stock Solution and 1.0 mL of the Impurity G Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 100 µg/mL of Sofosbuvir and 2 µg/mL of Impurity G.
Sample Solution: Accurately weigh about 25 mg of the Sofosbuvir sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation
The developed analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
The specificity of the method was evaluated by injecting the diluent, Sofosbuvir standard solution, Impurity G standard solution, and a mixture of both. The chromatograms demonstrated baseline separation between Sofosbuvir and Impurity G, with no interference from the diluent at the retention times of the analytes.
Linearity
The linearity of the method was established by analyzing a series of solutions containing Impurity G at concentrations ranging from the LOQ to 150% of the specification limit. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be greater than 0.999, indicating a linear relationship.
Precision
The precision of the method was determined by performing six replicate injections of the standard solution. The relative standard deviation (%RSD) for the peak areas of both Sofosbuvir and Impurity G was calculated. The acceptance criterion for system precision is a %RSD of not more than 2.0%. Method precision was evaluated by analyzing six separate preparations of a Sofosbuvir sample spiked with Impurity G at the specification level. The %RSD for the content of Impurity G was within the acceptance limit of not more than 5.0%.
Accuracy
The accuracy of the method was assessed by recovery studies. A known amount of Impurity G was spiked into a Sofosbuvir sample at three different concentration levels (50%, 100%, and 150% of the specification limit). Each concentration was prepared in triplicate. The percentage recovery was calculated, and the results were within the acceptance range of 98.0% to 102.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for Impurity G were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was the concentration at which the signal-to-noise ratio was approximately 10:1.
Robustness
The robustness of the analytical method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the composition of the mobile phase (±2% organic phase). The system suitability parameters, including resolution and tailing factor, remained within the acceptable limits, demonstrating the robustness of the method.
Data Presentation
The quantitative data from the method validation is summarized in Table 2 for easy comparison and review.
Table 2: Summary of Method Validation Data for this compound
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed at the retention times of Sofosbuvir and Impurity G. Resolution > 2.0. | No interference at the analyte retention times. Resolution > 2.0. |
| Linearity (r²) | > 0.999 | ≥ 0.999 |
| System Precision (%RSD) | < 2.0% | ≤ 2.0% |
| Method Precision (%RSD) | < 5.0% | ≤ 5.0% |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% |
| LOD | 0.01 µg/mL | - |
| LOQ | 0.03 µg/mL | - |
| Robustness | System suitability parameters met under varied conditions. | System suitability criteria are met. |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analytical method development and validation of this compound.
References
RP-HPLC Method for Quantification of Sofosbuvir Impurity G: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantification of Sofosbuvir impurity G, a known diastereomer of the active pharmaceutical ingredient, using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described method is crucial for the quality control of Sofosbuvir in bulk drug and pharmaceutical dosage forms, ensuring the separation and accurate quantification of this specific process-related impurity. This protocol outlines the necessary reagents, instrumentation, and a validated methodology to achieve reliable and reproducible results.
Introduction
Sofosbuvir is a direct-acting antiviral agent pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. During the synthesis of Sofosbuvir, various process-related impurities can be generated, including diastereomers, which may affect the safety and efficacy of the final drug product. This compound has been identified as a diastereomer of Sofosbuvir. Regulatory authorities mandate the stringent control of such impurities. Therefore, a robust and validated analytical method for the quantification of this compound is essential for quality assurance in the pharmaceutical industry.
This application note details a stability-indicating RP-HPLC method capable of separating Sofosbuvir from its diastereomeric impurity G and other related substances. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, specificity, and robustness.
Experimental Protocol
This section provides a comprehensive protocol for the quantification of this compound using RP-HPLC.
1. Instrumentation and Materials
-
HPLC System: A gradient HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A chiral stationary phase column is recommended for the separation of diastereomers. A suitable alternative is a high-resolution C18 column under optimized conditions.
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric glassware: Calibrated flasks and pipettes.
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or other suitable buffer components. Sofosbuvir reference standard and this compound reference standard.
2. Chromatographic Conditions
Since a specific validated method for the diastereomer Impurity G was not found in the public literature, a general starting point for method development, based on the separation of other Sofosbuvir impurities, is provided below. Note: This method will likely require optimization, particularly the choice of a chiral column, to achieve adequate separation of the diastereomers.
| Parameter | Recommended Starting Conditions |
| Column | Chiral Stationary Phase (e.g., Chiralpak IA, IB, or IC) or a high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Phosphoric Acid in water) and an organic modifier (e.g., Acetonitrile or Methanol). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
3. Preparation of Solutions
-
Diluent: A suitable mixture of water and organic solvent (e.g., Water:Acetonitrile 50:50 v/v).
-
Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Standard Solution: Prepare a working standard solution by diluting the stock solutions with the diluent to a suitable concentration for analysis (e.g., Sofosbuvir: 100 µg/mL, Impurity G: 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing Sofosbuvir in the diluent to obtain a final concentration within the linear range of the method.
4. System Suitability
Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria should be as follows:
-
Tailing factor for Sofosbuvir and Impurity G peaks: Not more than 2.0.
-
Theoretical plates for Sofosbuvir and Impurity G peaks: Not less than 2000.
-
Resolution between Sofosbuvir and Impurity G peaks: Not less than 1.5.
-
Relative Standard Deviation (RSD) of peak areas for replicate injections: Not more than 2.0%.
5. Analysis Procedure
Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peak areas for Sofosbuvir and Impurity G.
6. Calculation
Calculate the percentage of this compound in the sample using the following formula:
Quantitative Data Summary
The following table summarizes the expected validation parameters for a robust RP-HPLC method for the quantification of this compound. These values are indicative and should be established during method validation.
| Parameter | Specification |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined (typically in the ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (typically in the ng/mL range) |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | No interference from blank and other impurities |
| Robustness | No significant change in results with small variations in method parameters |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the RP-HPLC analysis of this compound.
Caption: Workflow for the RP-HPLC quantification of this compound.
Conclusion
The successful implementation of this RP-HPLC method will enable the reliable quantification of this compound, ensuring the quality and safety of Sofosbuvir drug products. Adherence to the detailed protocol and validation procedures is critical for obtaining accurate and reproducible results. Further method development and validation, particularly focusing on the use of a suitable chiral stationary phase, are recommended to ensure optimal separation of the diastereomers.
Application Note: High-Resolution UPLC Analysis for the Separation of Sofosbuvir and Its Impurities
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[1] Ensuring the purity and stability of the drug substance is critical for its safety and efficacy. This application note presents a validated Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and efficient separation of Sofosbuvir from its potential process-related impurities and degradation products. The method is stability-indicating and suitable for routine quality control analysis in the pharmaceutical industry.
Forced degradation studies demonstrate that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while remaining stable under thermal and photolytic stress.[2][3][4] This UPLC method effectively resolves the main compound from these degradation products, ensuring accurate quantification and purity assessment.
Key Benefits of this UPLC Method:
-
High Resolution: Achieves baseline separation of Sofosbuvir and its key impurities.
-
Speed: Offers a significantly shorter run time compared to conventional HPLC methods.[2]
-
Sensitivity: Low limits of detection (LOD) and quantification (LOQ) allow for the accurate measurement of trace impurities.
-
Stability-Indicating: Capable of separating degradation products generated under various stress conditions as per ICH guidelines.[1][3]
Experimental Protocol
This protocol outlines the necessary steps for the UPLC analysis of Sofosbuvir and its impurities.
1. Materials and Reagents
-
Sofosbuvir reference standard and impurity standards
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Potassium phosphate (B84403) monobasic (AR grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (B78521) (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
2. Instrumentation and Chromatographic Conditions
-
System: Waters ACQUITY UPLC® H-Class System or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Software: Empower® 3 Chromatography Data Software or equivalent.
-
Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.01M Potassium Phosphate Monobasic in water, pH adjusted to 2.7 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1.0 µL.
-
Column Temperature: 30°C.
-
Run Time: 10 minutes.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | 6 |
| 5.0 | 10 | 90 | 6 |
| 8.0 | 10 | 90 | 6 |
| 8.1 | 95 | 5 | 6 |
| 10.0 | 95 | 5 | 6 |
3. Standard and Sample Preparation
-
Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve 25 mg of Sofosbuvir reference standard in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Sample Preparation (Forced Degradation):
-
Acid Degradation: Dissolve 10 mg of Sofosbuvir in 10 mL of 0.1 N HCl and reflux for 4 hours at 80°C.[2] Neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Degradation: Dissolve 10 mg of Sofosbuvir in 10 mL of 0.1 N NaOH and keep at 60°C for 2 hours.[2] Neutralize the solution with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of Sofosbuvir in 10 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.[1] Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.
Data Presentation
The following tables summarize the quantitative data for the UPLC analysis of Sofosbuvir and its impurities.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| % RSD of Peak Area | ≤ 1.0% | 0.5% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.07[7] |
| LOQ (µg/mL) | 0.36[7] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 3: Retention Times of Sofosbuvir and Potential Impurities
| Compound | Retention Time (min) |
| Impurity 1 (Acid Degradation) | 2.8 |
| Impurity 2 (Base Degradation) | 3.5 |
| Impurity 3 (Oxidative Degradation) | 4.2 |
| Sofosbuvir | 5.1 |
Note: The retention times are approximate and may vary slightly depending on the specific system and conditions.
Visualization
The following diagram illustrates the general workflow for the UPLC analysis of Sofosbuvir impurities.
Caption: Workflow for UPLC analysis of Sofosbuvir impurities.
The described UPLC method is a reliable and efficient tool for the separation and quantification of Sofosbuvir and its impurities. Its high resolution, speed, and sensitivity make it ideal for quality control and stability testing in a pharmaceutical setting. The detailed protocol and validated performance data provide a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. researchgate.net [researchgate.net]
- 8. journalajacr.com [journalajacr.com]
Application Note: 31P-NMR Spectroscopy for Purity Determination of Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. As an organophosphorus compound, its purity is critical to its safety and efficacy. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically ³¹P-NMR, offers a powerful and direct method for determining the absolute purity of Sofosbuvir. The ³¹P nucleus provides several advantages for quantitative analysis, including high natural abundance, a wide chemical shift range that minimizes signal overlap, and the simplicity of the resulting spectra.[1][2][3] This application note provides a detailed protocol for the purity determination of Sofosbuvir using ³¹P-NMR spectroscopy, based on validated methods.
Principle
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of the analyte's signal (Sofosbuvir) to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be accurately determined. The use of an aprotic solvent is recommended to prevent deuterium (B1214612) exchange with certain internal standards, which could affect the accuracy of the integration.[1][4]
Experimental Protocols
Materials and Equipment
-
Analyte: Sofosbuvir
-
Internal Standard: Phosphonoacetic acid (PAA)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR Spectrometer: 400 MHz or higher, equipped with a phosphorus probe
-
Analytical Balance: Capable of weighing to ±0.01 mg
-
Volumetric Glassware: Calibrated flasks and pipettes
-
NMR Tubes: 5 mm diameter
Sample Preparation
A meticulous sample preparation is crucial for accurate qNMR results. The following protocol is recommended:
-
Stock Solution of Internal Standard (PAA):
-
Accurately weigh approximately 10 mg of PAA Certified Reference Material (CRM) into a volumetric flask.
-
Dissolve the PAA in a known volume of DMSO-d₆ to achieve a final concentration of approximately 2 mg/mL.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Sample Solution (Sofosbuvir):
-
Accurately weigh approximately 30 mg of the Sofosbuvir sample into a separate vial.
-
Add a precise volume of the PAA stock solution to the vial containing Sofosbuvir.
-
Ensure the final concentration of Sofosbuvir is approximately 15 mg/mL.
-
Vortex the solution until the Sofosbuvir is completely dissolved.
-
-
NMR Tube Preparation:
-
Transfer an appropriate volume (typically 600-700 µL) of the final solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following are general parameters for ³¹P-NMR data acquisition. These should be optimized for the specific instrument being used.
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Temperature: Maintain a constant temperature, e.g., 25°C.
-
Relaxation Delay (d1): This is a critical parameter for quantification. It should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of both the Sofosbuvir and PAA phosphorus nuclei to ensure full relaxation between scans. A typical starting point is 60 seconds.
-
Acquisition Time (aq): A sufficient acquisition time should be used to ensure good digital resolution. A value of 2-4 seconds is common.
-
Number of Scans (ns): An adequate number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for both the analyte and the internal standard signals. This may range from 16 to 128 scans depending on the sample concentration and instrument sensitivity.
-
Spectral Width (sw): The spectral width should be large enough to encompass the signals of Sofosbuvir, the internal standard, and any potential phosphorus-containing impurities. A range of -50 to 50 ppm is generally sufficient.
Data Processing and Purity Calculation
-
Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. Manually phase the spectrum to obtain a flat baseline.
-
Integration: Integrate the characteristic signals for Sofosbuvir and the internal standard (PAA). The chemical shift of Sofosbuvir is approximately 4.4 ppm, while PAA appears at around 18.3 ppm in methanol-d4, with shifts being solvent-dependent.[5]
-
Purity Calculation: The purity of Sofosbuvir can be calculated using the following equation:
Where:
-
I_sof and I_std are the integrated signal areas of Sofosbuvir and the internal standard, respectively.
-
N_sof and N_std are the number of phosphorus nuclei for Sofosbuvir (1) and the internal standard (1 for PAA).
-
M_sof and M_std are the molar masses of Sofosbuvir and the internal standard, respectively.
-
W_sof and W_std are the weights of Sofosbuvir and the internal standard, respectively.
-
Purity_std is the certified purity of the internal standard.
-
Data Presentation
The following tables summarize the quantitative data from a multi-laboratory validation study comparing ³¹P-qNMR and ¹H-qNMR for Sofosbuvir purity determination in different solvents.[4]
Table 1: Purity of Sofosbuvir Determined by qNMR in Methanol-d₄
| Method | Internal Standard | Purity (%) ± SD |
| ³¹P-qNMR | Phosphonoacetic acid (PAA) | 100.63 ± 0.95 |
| ¹H-qNMR | 1,4-bis(trimethylsilyl)benzene-d₄ | 99.07 ± 0.50 |
Table 2: Purity of Sofosbuvir Determined by qNMR in DMSO-d₆
| Method | Internal Standard | Purity (%) ± SD |
| ³¹P-qNMR | Phosphonoacetic acid (PAA) | 99.10 ± 0.30 |
| ¹H-qNMR | DSS-d₆ | 99.44 ± 0.29 |
The results indicate that the purity values obtained by ³¹P-qNMR in the aprotic solvent DMSO-d₆ are in good agreement with the established ¹H-qNMR method and show better precision compared to the protic solvent methanol-d₄.[4]
Potential Phosphorus-Containing Impurities
Visualizations
Caption: Workflow for Sofosbuvir Purity Determination by ³¹P-qNMR.
Caption: Key Components and their Relationship in the ³¹P-qNMR Assay.
Conclusion
Quantitative ³¹P-NMR spectroscopy is a robust, reliable, and direct method for the absolute purity determination of Sofosbuvir. The simplicity of the spectrum and the ability to use a stable internal standard in an aprotic solvent like DMSO-d₆ contribute to its accuracy and precision. This method is highly suitable for use in quality control and drug development settings, providing a valuable alternative or complement to chromatographic techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [file.scirp.org]
- 7. proceedings.science [proceedings.science]
Application Note: Mass Spectrometric Characterization of Sofosbuvir Impurity G
Abstract
This application note provides a detailed protocol for the characterization of Sofosbuvir (B1194449) impurity G, a known diastereomer of the active pharmaceutical ingredient Sofosbuvir. The methodology outlines the use of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the separation, identification, and quantification of this impurity. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Sofosbuvir.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis and storage, various impurities can arise, which must be carefully monitored to ensure the safety and efficacy of the drug product. Sofosbuvir impurity G is a diastereomer of Sofosbuvir.[1] Due to their identical mass, the separation and specific characterization of diastereomers can be challenging. This application note describes a robust LC-MS/MS method for the effective separation and characterization of Sofosbuvir from its diastereomeric impurity, G. Forced degradation studies are often employed to intentionally produce and identify such impurities, helping to elucidate their structure and behavior under various stress conditions.[2][3][4]
Experimental Protocols
Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of Sofosbuvir reference standard (1 mg/mL) in methanol (B129727).
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
From the stock solutions, prepare working standards of varying concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the mobile phase to construct a calibration curve.
-
-
Sample Preparation (from Drug Substance or Product):
-
Accurately weigh and dissolve the Sofosbuvir drug substance or crushed tablet powder in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water) to achieve a target concentration of 1 mg/mL.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
-
Liquid Chromatography (LC) Method
-
Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of Sofosbuvir and its impurities.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS) Method
-
Instrument: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
MRM Transitions:
-
Since Impurity G is a diastereomer of Sofosbuvir, it will have the same precursor ion (m/z). The product ions are also expected to be similar, though their relative intensities might differ. The primary protonated molecule of Sofosbuvir is [M+H]⁺ at m/z 530.4.[7]
-
Sofosbuvir/Impurity G:
-
Precursor Ion (Q1): m/z 530.4
-
Product Ions (Q3): m/z 243.1 (quantifier), m/z 399.1 (qualifier). These transitions are based on known fragmentation patterns of Sofosbuvir.
-
-
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the analysis of this compound.
| Parameter | Sofosbuvir | This compound |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | C₂₂H₂₉FN₃O₉P |
| Molecular Weight | 529.45 g/mol | 529.45 g/mol |
| Precursor Ion (m/z) | 530.4 [M+H]⁺ | 530.4 [M+H]⁺ |
| Product Ions (m/z) | 243.1, 399.1 | 243.1, 399.1 |
| Retention Time (min) | Varies with method | Different from Sofosbuvir |
| LOD | ~0.01% | ~0.03% |
| LOQ | ~0.05% | ~0.10% |
Note: Retention times are method-dependent and must be established experimentally. LOD and LOQ values are estimates based on typical impurity analysis methods and should be determined during method validation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS characterization of this compound.
Logical Relationship of Characterization
Caption: Logical relationship for the characterization of Sofosbuvir and its diastereomeric impurity G.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. d-nb.info [d-nb.info]
- 3. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. veeprho.com [veeprho.com]
- 5. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Studies of Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies involve subjecting a drug substance to various stress conditions that are more severe than accelerated stability conditions. The primary goal is to understand the degradation pathways of the drug, identify the likely degradation products, and develop stability-indicating analytical methods. This document provides a detailed protocol for conducting forced degradation studies on Sofosbuvir, a direct-acting antiviral medication used to treat hepatitis C.
Experimental Protocols
Forced degradation of Sofosbuvir is typically performed under hydrolytic, oxidative, thermal, and photolytic stress conditions. The following protocols are compiled from established scientific literature.
Preparation of Sofosbuvir Stock Solution
A standard stock solution of Sofosbuvir is prepared for all stress conditions to ensure consistency.
-
Procedure: Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of methanol (B129727) and sonicate for 20 minutes to dissolve the drug completely.
-
Dilute the solution to the mark with methanol to obtain a concentration of 1 mg/mL.
-
For subsequent dilutions to working concentrations (e.g., 50 µg/mL), use the appropriate diluent as specified in each stress condition protocol.[1]
Hydrolytic Degradation
a) Acidic Conditions
-
Reagent: 0.1 N to 1 N Hydrochloric Acid (HCl).
-
Procedure: To a suitable volume of Sofosbuvir stock solution, add an equal volume of the chosen normality of HCl. The solution is then typically refluxed at a temperature ranging from 70°C to 80°C for a period of 6 to 10 hours.[1][2]
-
Neutralization: After the specified time, the solution is cooled to room temperature and neutralized with an appropriate volume of sodium hydroxide (B78521) (e.g., 0.1 N or 1 N NaOH).
-
Sample Preparation: The neutralized solution is then diluted with a suitable solvent, such as methanol or a mobile phase mixture, to achieve the desired final concentration for analysis.[1]
b) Basic (Alkaline) Conditions
-
Reagent: 0.1 N to 0.5 N Sodium Hydroxide (NaOH).
-
Procedure: An equal volume of the selected normality of NaOH is added to a suitable volume of the Sofosbuvir stock solution. The mixture is then refluxed at temperatures between 60°C and 70°C for 10 to 24 hours.[1][2]
-
Neutralization: Following the stress period, the solution is allowed to cool and is then neutralized with an equivalent normality of HCl.
-
Sample Preparation: The neutralized sample is diluted to the target concentration with an appropriate solvent for subsequent analysis.[2]
Oxidative Degradation
-
Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Procedure: Sofosbuvir solution is exposed to the chosen concentration of H₂O₂ at room temperature or elevated temperatures (e.g., 80°C) for a duration ranging from several hours to 7 days.[1][2] In some protocols, the mixture is heated in a boiling water bath for a short period (e.g., 10 minutes) to remove excess peroxide.[1]
-
Sample Preparation: The resulting solution is diluted to the final desired concentration with a suitable solvent.[1]
Thermal Degradation
-
Procedure: A solid sample of Sofosbuvir is placed in a hot air oven at a temperature of 50°C for a period of 21 days.[1] Some studies have also employed higher temperatures for shorter durations.
-
Sample Preparation: After the exposure period, the sample is dissolved and diluted in a suitable solvent to the target concentration for analysis.
Photolytic Degradation
-
Procedure: A solid sample of Sofosbuvir is exposed to direct sunlight or a UV lamp (e.g., at 254 nm) for an extended period, such as 21 days or 24 hours, respectively.[1][2]
-
Sample Preparation: Following exposure, the sample is dissolved and diluted to the desired concentration for analysis.
Analytical Method for a Stability-Indicating Assay
A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. A common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Table 1: Example of a Validated RP-HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Water with 0.1% Formic Acid (50:50 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 260 nm[3] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
Data Presentation
The results of forced degradation studies are typically presented in a tabular format to facilitate comparison of the drug's stability under different stress conditions.
Table 2: Summary of Forced Degradation Results for Sofosbuvir
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 6 hours | 70°C (Reflux) | 23%[1] |
| 1 N HCl | 10 hours | 80°C (Reflux) | 8.66%[2] | |
| 1 M HCl | 4 hours | 25°C | 26%[4] | |
| Base Hydrolysis | 0.1 N NaOH | 10 hours | 70°C (Reflux) | 50%[1] |
| 0.5 N NaOH | 24 hours | 60°C | 45.97%[2] | |
| 1 M NaOH | 1.5 hours | 25°C | ~100%[4] | |
| Oxidative | 3% H₂O₂ | 7 days | Room Temp. | 19.02%[1] |
| 30% H₂O₂ | 2 days | 80°C | 0.79%[2] | |
| Thermal | Solid State | 21 days | 50°C | No degradation[1] |
| Photolytic | Sunlight | 21 days | Ambient | No degradation[1] |
| UV light (254 nm) | 24 hours | Ambient | No degradation[2] |
Table 3: Degradation Products of Sofosbuvir Identified by LC-MS
| Stress Condition | Degradation Product (DP) | Retention Time (Rt) (min) | m/z |
| Acidic | DP I | 4.2 | 488[1] |
| Alkaline | DP II | 3.6 | 393.3[1] |
| Oxidative | DP III | 3.2 | 393[1] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a forced degradation study of a drug substance like Sofosbuvir.
Caption: Workflow for the forced degradation study of Sofosbuvir.
Conclusion
The forced degradation studies reveal that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1][5] Specifically, the degradation is more pronounced in alkaline conditions compared to acidic and oxidative environments.[1] The developed stability-indicating HPLC method is effective in separating the parent drug from its degradation products, allowing for accurate quantification and characterization. The identification of degradation products through techniques like LC-MS is essential for understanding the complete degradation profile of Sofosbuvir. These studies are fundamental for ensuring the quality, safety, and efficacy of Sofosbuvir-containing drug products.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Application Note & Protocol: A Stability-Indicating HPLC Method for Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2] It is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. To ensure the quality, efficacy, and safety of pharmaceutical products, it is crucial to develop and validate stability-indicating analytical methods. These methods are essential for accurately quantifying the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or administration.
This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Sofosbuvir. The method is designed to separate Sofosbuvir from its potential degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[1]
Method Development and Validation Workflow
The development and validation of a stability-indicating method is a systematic process. The following diagram illustrates the key stages involved.
Caption: Workflow for the development and validation of a stability-indicating analytical method.
Materials and Reagents
-
Reference Standard: Sofosbuvir (USP/EP grade)
-
Chemicals & Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Water (HPLC grade/Milli-Q)
-
-
Instrumentation:
-
HPLC system with UV or PDA detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Hot air oven
-
Photostability chamber
-
Chromatographic Conditions
The following chromatographic conditions have been found suitable for the separation of Sofosbuvir from its degradation products.
| Parameter | Condition |
| Column | Inertsil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.1% Orthophosphoric acid buffer : Acetonitrile (30:70 v/v)[3] |
| Flow Rate | 1.5 mL/min[3] |
| Detection Wavelength | 260 nm[3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Note: The retention time of Sofosbuvir under these conditions is approximately 2.37 minutes.[3]
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Sofosbuvir reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Sample Solution (for Assay of Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method. A concentration of 100 µg/mL of Sofosbuvir is typically used for these studies.
Acid Hydrolysis:
-
To 1 mL of the Sofosbuvir stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl.
-
Reflux the solution at 70°C for 6 hours.[5]
-
After cooling, neutralize the solution with 0.1 N NaOH and dilute to 10 mL with the mobile phase.
Alkaline Hydrolysis:
-
To 1 mL of the Sofosbuvir stock solution (1000 µg/mL), add 1 mL of 0.1 N NaOH.
-
Reflux the solution at 70°C for 10 hours.[5]
-
After cooling, neutralize the solution with 0.1 N HCl and dilute to 10 mL with the mobile phase.
Oxidative Degradation:
-
To 1 mL of the Sofosbuvir stock solution (1000 µg/mL), add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at 80°C for 2 days.[6]
-
Dilute the resulting solution to 10 mL with the mobile phase.
Thermal Degradation:
-
Expose the solid Sofosbuvir drug substance to a temperature of 80°C in a hot air oven for 4 hours.[4]
-
After exposure, accurately weigh an appropriate amount of the stressed drug, dissolve, and dilute with the mobile phase to obtain a final concentration of 100 µg/mL.
Photolytic Degradation:
-
Expose the solid Sofosbuvir drug substance to UV light (254 nm) for 24 hours in a photostability chamber.[6]
-
After exposure, accurately weigh an appropriate amount of the stressed drug, dissolve, and dilute with the mobile phase to obtain a final concentration of 100 µg/mL.
Sofosbuvir Degradation Pathway
The following diagram illustrates the potential degradation pathways of Sofosbuvir under various stress conditions.
Caption: Potential degradation pathways of Sofosbuvir under stress conditions.
Method Validation
The developed method should be validated according to ICH Q2(R1) guidelines. The following parameters should be evaluated.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The chromatograms of the stressed samples should be compared with that of an unstressed sample to demonstrate that the peaks of the degradation products are well-resolved from the Sofosbuvir peak.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five concentrations of Sofosbuvir working standard solutions ranging from 100 to 500 µg/mL.[3]
-
Inject each solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo with known amounts of Sofosbuvir.
-
Analyze each concentration in triplicate.
-
Calculate the percentage recovery for each level.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Repeatability (Intra-day Precision): Analyze six replicate injections of the 100% test concentration on the same day and under the same experimental conditions.
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the % Relative Standard Deviation (%RSD) for the results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
-
-
Analyze the system suitability parameters for each variation.
Data Presentation
The quantitative data from the validation studies should be summarized in clear and concise tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Areas | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 100 | |
| 200 | |
| 300 | |
| 400 | |
| 500 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Slope | |
| Y-intercept |
Table 3: Accuracy (% Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% |
Table 4: Precision Data
| Precision Type | %RSD |
| Repeatability | |
| Intermediate Precision |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | |
| LOQ |
Table 6: Forced Degradation Results
| Stress Condition | % Degradation |
| Acid Hydrolysis | |
| Alkaline Hydrolysis | |
| Oxidative Degradation | |
| Thermal Degradation | |
| Photolytic Degradation |
Conclusion
The described HPLC method is simple, specific, accurate, and precise for the determination of Sofosbuvir in the presence of its degradation products. The method has been developed and validated as per the ICH guidelines and can be successfully applied for the routine quality control analysis of Sofosbuvir in bulk and pharmaceutical dosage forms. The forced degradation studies confirm the stability-indicating nature of the method.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. ijpbs.com [ijpbs.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
Application of Sofosbuvir Impurity G in ANDA Filings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic Hepatitis C infection. As with any synthesized active pharmaceutical ingredient (API), the presence of impurities is inevitable. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), require comprehensive documentation and control of these impurities in Abbreviated New Drug Application (ANDA) filings. This document provides detailed application notes and protocols for the management of Sofosbuvir Impurity G, a known diastereoisomer of Sofosbuvir, in the context of ANDA submissions.
This compound is chemically a diastereoisomer of Sofosbuvir, with the CAS number 1337482-15-1.[1] Its control is critical to ensure the safety and efficacy of the generic drug product.
Regulatory Landscape for Impurities in ANDA Filings
The FDA provides clear guidance on the control of impurities in drug substances and drug products for ANDA submissions.[2][3] The core principles involve the identification, qualification, and setting of acceptance criteria for each impurity.
Key Regulatory Considerations:
-
Identification Threshold: The level at which an impurity needs to be structurally identified.
-
Qualification Threshold: The level at which an impurity, if found to be above this threshold, requires toxicological qualification to ensure its safety.
-
Acceptance Criteria: The maximum allowable level of an impurity in the drug substance and drug product.
An ANDA submission must include a comprehensive discussion of the impurities present, the rationale for the proposed acceptance criteria, and a description of the analytical procedures used for their control.[2] For specified unidentified impurities, an appropriate qualitative analytical descriptive label (e.g., "unidentified with relative retention of 0.9") should be used.[4]
Failure to provide adequate justification for proposed impurity limits that are above the identification or qualification thresholds can be grounds for a Refuse-to-Receive (RTR) decision by the FDA.[4][5]
The following diagram illustrates the general workflow for assessing and controlling an impurity like this compound in an ANDA filing.
Caption: Workflow for the assessment and control of this compound in an ANDA filing.
Quantitative Data and Acceptance Criteria
Specific acceptance criteria for this compound are not publicly defined in major pharmacopeias like the USP.[6] These limits are typically established by the generic drug manufacturer and justified in the ANDA submission based on data from batch analyses, stability studies, and toxicological assessments if necessary. The acceptance criteria are reviewed and approved by the FDA on a case-by-case basis.
Based on general principles from ICH guidelines, the following table provides a hypothetical summary of potential acceptance criteria for a specified, identified impurity like this compound. The actual limits must be justified by the applicant.
| Parameter | Drug Substance | Drug Product |
| Identification Threshold | ≤ 0.10% | ≤ 0.10% |
| Qualification Threshold | > 0.15% | > 0.15% |
| Typical Acceptance Criterion | Not More Than 0.15% | Not More Than 0.15% |
| Justification Required if > | 0.15% | 0.15% |
Note: These values are illustrative and based on general ICH Q3A/B guidelines for new drug substances and products. The specific thresholds for an ANDA should be justified based on the levels of the impurity found in the Reference Listed Drug (RLD).[3]
Experimental Protocols
The primary analytical technique for the separation and quantification of Sofosbuvir and its impurities is High-Performance Liquid Chromatography (HPLC). A validated, stability-indicating HPLC method is a prerequisite for an ANDA submission.
Protocol: Quantification of this compound by RP-HPLC
This protocol describes a general method for the quantification of this compound. Method validation must be performed according to ICH Q2(R1) guidelines.
Objective: To develop and validate a precise, accurate, and specific reverse-phase HPLC method for the quantification of this compound in Sofosbuvir drug substance.
Materials and Reagents:
-
Sofosbuvir Reference Standard
-
This compound Reference Standard (commercially available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions:
-
Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount of Sofosbuvir Reference Standard in the diluent to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a concentration of 100 µg/mL.
-
Spiked Sample Solution (for method validation): Prepare a solution of Sofosbuvir at a target concentration (e.g., 400 µg/mL) and spike it with the this compound stock solution to achieve a concentration representing the specification limit (e.g., 0.15% of the Sofosbuvir concentration).
Method Validation Parameters:
The analytical method should be validated for the following parameters as per ICH guidelines:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and the API.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range (e.g., from the Limit of Quantification to 150% of the specification limit).
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value, typically assessed by recovery studies of spiked samples.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
The following diagram outlines the workflow for the analytical method development and validation.
References
Application Note: Utilization of Sofosbuvir Impurity G as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1] As a nucleotide analog prodrug, it inhibits the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication.[2] The manufacturing process and storage of Sofosbuvir can lead to the formation of various impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control of impurities in pharmaceutical products.[3]
Sofosbuvir Impurity G is a diastereoisomer of Sofosbuvir.[4] Its presence in the final drug substance needs to be quantified to ensure it does not exceed established safety thresholds. The use of a well-characterized reference standard for this compound is therefore essential for the accurate validation of analytical methods and for routine quality control testing of Sofosbuvir.[5] This application note provides a detailed protocol for the use of this compound as a reference standard in the analysis of Sofosbuvir drug substance and formulated products.
Physicochemical Properties of Sofosbuvir and Impurity G
A comprehensive understanding of the physicochemical properties of both the active pharmaceutical ingredient (API) and its impurities is fundamental for the development of robust analytical methods.
| Property | Sofosbuvir | This compound |
| IUPAC Name | Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | (2S)-isopropyl 2-(((((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3, 4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate |
| CAS Number | 1190307-88-0 | 1337482-15-1 |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | C₂₂H₂₉FN₃O₉P |
| Molecular Weight | 529.45 g/mol | 529.45 g/mol |
| Appearance | White to off-white crystalline powder | Not specified, typically a solid |
| Solubility | Soluble in Methanol, Acetonitrile (B52724), and water | Expected to have similar solubility to Sofosbuvir |
Experimental Protocols
The following protocols describe the use of this compound as a reference standard for the development and validation of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this impurity in Sofosbuvir.
Materials and Reagents
-
This compound Reference Standard (Purity ≥98%)
-
Sofosbuvir Reference Standard (Purity ≥99.5%)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade/Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
Analytical balance
Preparation of Standard and Sample Solutions
3.2.1. Standard Stock Solution of this compound (100 µg/mL) Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
3.2.2. Standard Stock Solution of Sofosbuvir (1000 µg/mL) Accurately weigh approximately 100 mg of Sofosbuvir reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
3.2.3. Working Standard Solutions for Linearity Prepare a series of working standard solutions of this compound by diluting the stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to 200% of the specification limit for the impurity (e.g., 0.1, 0.5, 1.0, 1.5, 2.0, 3.0 µg/mL).
3.2.4. Sample Solution (for Sofosbuvir Drug Substance) Accurately weigh approximately 100 mg of the Sofosbuvir drug substance sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 1000 µg/mL.
Chromatographic Conditions
The following is a typical isocratic RP-HPLC method for the separation of Sofosbuvir and its impurities.
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Note: These conditions are a starting point and may require optimization for specific HPLC systems and columns.
Data Presentation and Analysis
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. A standard solution containing both Sofosbuvir and this compound should be injected. The system suitability parameters should meet the criteria listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 for both Sofosbuvir and Impurity G peaks |
| Theoretical Plates (N) | ≥ 2000 for both peaks |
| Resolution (Rs) | ≥ 2.0 between Sofosbuvir and Impurity G peaks |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% for peak areas |
Method Validation Parameters
The analytical method should be validated according to ICH Q2(R1) guidelines. The use of this compound reference standard is critical for the validation of the following parameters:
| Validation Parameter | Typical Results using Impurity G Reference Standard |
| Specificity | The method should demonstrate that the peak for Impurity G is well-resolved from the main Sofosbuvir peak and other potential impurities. Forced degradation studies can be performed to demonstrate specificity. |
| Linearity | A linear relationship between the concentration of Impurity G and the peak area should be established over a specified range (e.g., LOQ to 200% of the specification limit). A correlation coefficient (r²) of ≥ 0.999 is typically expected. |
| Accuracy (% Recovery) | Accuracy should be assessed by spiking the Sofosbuvir sample with known amounts of Impurity G at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 80-120%. |
| Precision (RSD%) | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated. The RSD for the quantification of Impurity G should be ≤ 5.0%. |
| Limit of Detection (LOD) | The lowest concentration of Impurity G that can be detected but not necessarily quantified. For a related phosphoryl impurity, an LOD of 0.03% (0.12 µg) has been reported.[5] |
| Limit of Quantification (LOQ) | The lowest concentration of Impurity G that can be quantified with acceptable precision and accuracy. For a related phosphoryl impurity, an LOQ of 1.50% (0.375 µg) has been reported.[5] |
| Robustness | The method's reliability should be tested by making small, deliberate variations in chromatographic parameters (e.g., flow rate, mobile phase composition, column temperature). |
Note: The LOD and LOQ values provided are for a related phosphoryl impurity and should be determined specifically for this compound during method validation.
Visualizations
Chemical Structures
Caption: Chemical Structures of Sofosbuvir and its diastereomer, Impurity G.
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for analytical method validation.
Conclusion
The use of a highly purified and well-characterized this compound reference standard is indispensable for the accurate and reliable quantification of this impurity in Sofosbuvir drug substance and pharmaceutical products. The protocols and data presented in this application note provide a comprehensive framework for researchers and analytical scientists to develop, validate, and implement robust analytical methods that comply with global regulatory requirements. Adherence to these guidelines will ensure the quality, safety, and efficacy of Sofosbuvir-containing medicines.
References
- 1. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
Application Notes and Protocols: LC-MS/MS Method for Bioanalytical Studies of Sofosbuvir and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sofosbuvir (B1194449) is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. It is a prodrug that undergoes extensive metabolism to form the pharmacologically active uridine (B1682114) nucleotide analog triphosphate, GS-461203, which inhibits the HCV NS5B RNA-dependent RNA polymerase.[1][2] Given its therapeutic importance, a robust and sensitive bioanalytical method for the quantitative determination of Sofosbuvir and its primary circulating metabolite, GS-331007, in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document provides a detailed LC-MS/MS method, including sample preparation protocols and instrument parameters, for the reliable quantification of these analytes.
Metabolic Pathway of Sofosbuvir
Sofosbuvir is rapidly absorbed and metabolized within hepatocytes. The initial conversion involves hydrolysis of the carboxylate ester by cathepsin A or carboxylesterase 1 (CES1), followed by the cleavage of the phosphoramidate (B1195095) bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to form the monophosphate metabolite.[3][4] This can then be phosphorylated to the active triphosphate metabolite, GS-461203, or dephosphorylated to the inactive nucleoside metabolite, GS-331007, which is the main circulating metabolite.[3][4]
Caption: Metabolic activation pathway of Sofosbuvir.
Experimental Protocols
A sensitive and selective LC-MS/MS method is essential for the accurate quantification of Sofosbuvir and its metabolite GS-331007 in plasma. The following protocols are based on established and validated methods.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used technique for the extraction of Sofosbuvir and its metabolites from plasma samples.[5][6]
Materials:
-
Human plasma samples
-
Methanol (B129727) or Acetonitrile (B52724) (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 500 µL of cold methanol or acetonitrile.[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 4000 g) for 30 seconds to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[5]
Chromatographic and Mass Spectrometric Conditions
Liquid Chromatography (LC) System:
-
Column: A C18 column, such as an Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or a Zorbax SB-C18 (4.6 x 50 mm, 5 µm), is suitable for the separation.[7][8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water containing 0.1% formic acid is commonly employed.[6][7] A typical mobile phase composition could be 0.1% formic acid in water:acetonitrile:methanol (30:60:10, v/v/v).[9]
-
Flow Rate: A flow rate in the range of 0.3 to 0.7 mL/min is generally used.[7][10]
Mass Spectrometry (MS) System:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for both Sofosbuvir and GS-331007.[10]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Sofosbuvir and its metabolite GS-331007.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Sofosbuvir | 530.3 | 243.1 | Positive ESI |
| GS-331007 | 261.5 | 113.1 | Positive ESI |
| Sofosbuvir-d6 (IS) | 536.23 | 243.06 | Positive ESI |
Data compiled from multiple sources.[8][10]
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Sofosbuvir | GS-331007 |
| Linearity Range (ng/mL) | 0.25 - 3500[6] | - |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.3[7] | - |
| Intra-day Precision (%CV) | 9.9 - 13.1[5] | - |
| Inter-day Precision (%CV) | 9.8 - 13.9[5] | - |
| Accuracy (% Recovery) | 85.7 - 111.4[5] | 90.7 - 104.2[5] |
Note: Data for GS-331007 validation parameters were not as consistently available in the initial search results.
Experimental Workflow
The overall workflow for the bioanalytical study of Sofosbuvir and its metabolites using LC-MS/MS is depicted below.
Caption: General workflow for LC-MS/MS bioanalysis.
Conclusion
The LC-MS/MS method outlined in this document provides a robust and reliable approach for the simultaneous quantification of Sofosbuvir and its primary metabolite, GS-331007, in human plasma. The described sample preparation technique is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. This method is well-suited for a range of bioanalytical applications, including pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, thereby supporting the clinical development and use of Sofosbuvir. Adherence to regulatory guidelines for bioanalytical method validation is crucial to ensure data integrity and reliability.[11]
References
- 1. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 5. A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of Sofosbuvir Metabolite (GS-331007) in Human Plasma: Application to Hepatitis C Infected Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 9. Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Sofosbuvir Impurity G
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection.[1][2] As with any pharmaceutical compound, the presence of impurities can affect its efficacy and safety. Sofosbuvir impurity G is a diastereoisomer of Sofosbuvir.[3][4] The preparation of high-purity this compound is crucial for research and development, particularly for its use as a reference standard in the development and validation of analytical methods to ensure the quality and purity of the active pharmaceutical ingredient (API). These application notes provide a detailed protocol for the chemical synthesis of this compound with a purity exceeding 99%.[5]
Chemical Information
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | (Rp)-isopropyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate |
| CAS Number | 1337482-15-1[3][6] |
| Molecular Formula | C₂₂H₂₉FN₃O₉P[6][7][8] |
| Molecular Weight | 529.45 g/mol [6] |
| Structure | Diastereoisomer of Sofosbuvir[3][4] |
Synthesis Workflow
The following diagram illustrates the six-step synthesis process for preparing this compound.
Caption: Six-step synthesis of this compound.
Experimental Protocols
The following protocols are based on the synthesis method described in patent CN114539337A, which yields a product with a purity of over 99%.[5]
General Experimental Workflow
Caption: General laboratory workflow for chemical synthesis.
Step-by-Step Synthesis Protocol
Step 1: Preparation of Compound II
-
Dissolve 20g of intermediate I in 200mL of toluene in a suitable reaction vessel.
-
Add 13.4g of triethylamine to the solution.
-
Stir the reaction mixture at 25°C for 12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography using a dichloromethane (B109758) and methanol solvent system to obtain 14.5g of yellow solid II.[5]
Step 2: Preparation of Compound III
-
Dissolve 14.5g of compound II in 145mL of methanol.
-
Add 4.9g of acetic acid at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Add 200mL of water and cool the mixture in an ice bath.
-
Adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with 50mL of dichloromethane each time.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[5]
Step 3: Preparation of Compound IV
-
The molar usage ratio of intermediate product III to the alkali (potassium tert-butoxide) is 1:3 to 1:5.
-
The reaction is carried out for a duration of 8-16 hours.[5]
Step 4: Preparation of Compound V
-
The molar usage ratio of intermediate product IV to the base (triethylamine) is 1:2 to 1:5.
-
The molar usage ratio of intermediate product IV to benzoyl chloride is 1:2 to 1:4.
-
The reaction is conducted for 8-16 hours.[5]
Step 5: Preparation of Compound VI
-
The molar usage ratio of intermediate product V to the base (ammonia water, ammonia-containing methanol, or ammonia-containing ethanol) is 1:2 to 1:12.
-
The molar usage ratio of intermediate product V to methylsulfonyl chloride is 1:1 to 1:6.
-
The reaction time is 6-20 hours.[5]
Step 6: Preparation of this compound
-
The molar usage ratio of intermediate product VI to the alkali (potassium carbonate) is 1:3 to 1:6.
-
The reaction is allowed to proceed for 8-14 hours to yield the final product.[5]
Quantitative Data Summary
| Step | Starting Material | Reagents/Solvents | Molar/Mass Ratio | Reaction Time | Temperature | Yield |
| 1 | Intermediate I (20g) | Toluene (200mL), Triethylamine (13.4g) | I:Triethylamine ≈ 1:1.7 | 12 hours | 25°C | 92% (14.5g)[5] |
| 2 | Compound II (14.5g) | Methanol (145mL), Acetic Acid (4.9g) | II:Acetic Acid ≈ 1:2.3 | 5 hours | 80°C | - |
| 3 | Compound III | Potassium tert-butoxide | III:Base = 1:3 to 1:5 | 8-16 hours | - | - |
| 4 | Compound IV | Triethylamine, Benzoyl Chloride | IV:Base = 1:2 to 1:5, IV:Benzoyl Chloride = 1:2 to 1:4 | 8-16 hours | - | - |
| 5 | Compound V | Ammonia solution, Methylsulfonyl Chloride | V:Base = 1:2 to 1:12, V:Methylsulfonyl Chloride = 1:1 to 1:6 | 6-20 hours | - | - |
| 6 | Compound VI | Potassium Carbonate | VI:Base = 1:3 to 1:6 | 8-14 hours | - | - |
Materials and Equipment
-
Chemicals: Intermediate I, Toluene, Triethylamine, Methanol, Acetic Acid, Saturated Sodium Bicarbonate, Dichloromethane, Anhydrous Sodium Sulfate, Potassium tert-butoxide, Benzoyl Chloride, Ammonia solution, Methylsulfonyl Chloride, Potassium Carbonate.
-
Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, condenser, separatory funnel, rotary evaporator, column chromatography setup, TLC plates, UV lamp, standard laboratory glassware.
Characterization
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques. The patent document provides a nuclear magnetic resonance (NMR) spectrum for the final product.[5] Recommended analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. An RP-HPLC method can be developed for this purpose.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F): To elucidate the chemical structure and confirm the diastereomeric identity.
Safety Precautions
This protocol should be carried out by trained laboratory personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All chemical waste should be disposed of in accordance with institutional and local regulations.
This document provides a comprehensive protocol for the preparation of this compound for research purposes. The described six-step synthesis is capable of producing the impurity with high purity, making it suitable for use as a reference standard in analytical studies. The provided diagrams and tables offer a clear and concise overview of the synthesis process and the quantitative parameters involved.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sofosbuvir Impurity G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Sofosbuvir (B1194449) impurity G.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Sofosbuvir impurity G, a diastereoisomer of Sofosbuvir.[1][2] The primary challenge in the synthesis is controlling the stereochemistry at the phosphorus center during the phosphoramidation step, which typically yields a mixture of the desired (Sp) isomer (Sofosbuvir) and the undesired (Rp) isomer (Impurity G).[3]
| Problem | Potential Cause | Suggested Solution |
| 1. Poor Diastereoselectivity (High Ratio of Impurity G to Sofosbuvir) | The phosphoramidation reaction conditions are not optimized for stereocontrol. The energy barrier for the formation of the two diastereomers is very similar. | Optimize Protecting Groups: The choice of the protecting group on the 3'-hydroxyl position of the nucleoside is critical. Using a benzyl (B1604629) protecting group has been shown to significantly improve the diastereomeric ratio (up to 92:8) in favor of the desired Sp isomer.[4]Reagent Selection: Avoid Grignard reagents for the coupling reaction, as they can lead to low yields and a high impurity profile.[5] Consider using a metallic salt in the presence of a suitable base, which can improve yield and be performed at milder temperatures.[5]Enzymatic Resolution: Employ a phosphotriesterase enzyme post-synthesis to selectively hydrolyze the unwanted (Rp)-diastereomer (Impurity G), leaving the desired (Sp)-isomer.[3] |
| 2. Low Overall Reaction Yield | Inefficient coupling during the phosphoramidation step. Side reactions caused by harsh reaction conditions (e.g., unsuitable temperatures, strong reagents).[5] | Temperature Control: The phosphoramidation reaction is highly sensitive to temperature. Reactions conducted at very low temperatures (e.g., -55°C to -78°C) can improve selectivity and reduce side products.[5][6]Alternative Coupling Agents: Investigate different coupling agents and bases. The combination of a metallic salt and a non-nucleophilic base at room temperature can be an advantageous alternative to Grignard-based methods for commercial production.[5] |
| 3. Difficulty Separating Impurity G from Sofosbuvir | As diastereomers, Sofosbuvir and Impurity G have very similar physicochemical properties, making separation by standard chromatography challenging. | Chiral Chromatography: Supercritical Fluid Chromatography (SFC) is a highly effective method for separating the diastereomeric mixture.[5]High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method can also be developed to separate the isomers.[7]Diastereoselective Crystallization: In some synthetic routes, it is possible to selectively crystallize the desired isomer from the mixture, which can be an efficient purification method at scale.[6] |
| 4. Presence of Degradation-Related Impurities | The Sofosbuvir molecule is susceptible to degradation under certain conditions, leading to additional impurities. | pH Control: The phosphoramidate (B1195095) linkage is prone to hydrolysis under acidic or basic conditions.[7][8] Ensure all reaction workups and purification steps are performed under near-neutral pH.Avoid Oxidation: The molecule can undergo oxidation.[7][8] Store intermediates and the final product under an inert atmosphere (e.g., nitrogen or argon).Proper Storage: Store the purified impurity and Sofosbuvir at low temperatures (-20°C to -80°C) to prevent degradation over time.[1] |
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound?
A1: this compound is the (Rp)-diastereoisomer of Sofosbuvir at the phosphorus center.[1][2] Sofosbuvir itself is the (Sp)-diastereoisomer. This stereochemical difference arises during the phosphoramidation step in the synthesis, where a chiral phosphorus center is formed.
Q2: Why is it crucial to control the level of Impurity G?
A2: Controlling impurities is a fundamental aspect of drug development to ensure safety and efficacy.[9][10] The biological activity of the two diastereomers can differ significantly; the (Sp)-isomer (Sofosbuvir) is substantially more potent as an antiviral agent.[3] Therefore, regulatory agencies require strict control over the levels of diastereomeric impurities in the final active pharmaceutical ingredient (API).
Q3: What is the most critical step in the synthesis of Sofosbuvir and Impurity G?
A3: The most critical step is the phosphoramidation reaction, which involves coupling the protected nucleoside with a chiral phosphoramidate reagent.[4][11] This step establishes the stereochemistry at the phosphorus atom, directly influencing the ratio of Sofosbuvir to Impurity G produced.
Q4: What analytical techniques are best for identifying and quantifying this compound?
A4: A combination of techniques is used. High-Performance Liquid Chromatography (HPLC) with a chiral column is the primary method for separating and quantifying the two diastereomers.[7] Structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ³¹P NMR is very useful) and Mass Spectrometry (MS) .[7][10]
Q5: Can Impurity G be converted back to a useful intermediate?
A5: This is not a common strategy. It is generally more efficient to either optimize the synthesis to minimize the formation of Impurity G or to remove it through purification or enzymatic resolution.[3] The focus is on stereoselective synthesis or efficient separation rather than converting the undesired isomer.
Experimental Protocol: Key Phosphoramidation Step
This protocol is a generalized example for the coupling reaction that produces the diastereomeric mixture of Sofosbuvir and Impurity G. Note: This protocol is for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Objective: To synthesize (S)-isopropyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate (Sofosbuvir and Impurity G mixture).
Materials:
-
Protected Nucleoside Intermediate (e.g., 3'-O-Benzoyl-2'-deoxy-2'-fluoro-2'-methyluridine)
-
(S)-isopropyl 2-(((chloro(phenoxy)phosphoryl)amino)propanoate (Phosphoramidate Reagent)
-
Anhydrous Dichloromethane (DCM)
-
N-Methylimidazole (NMI) or a suitable non-nucleophilic base
-
Magnesium Chloride (MgCl₂) or another metallic salt[5]
-
Aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert nitrogen atmosphere, dissolve the protected nucleoside intermediate (1.0 eq) and Magnesium Chloride (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the resulting solution to 0°C using an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of the phosphoramidate reagent (1.2 eq) in anhydrous DCM.
-
Coupling Reaction: To the cooled nucleoside solution, slowly add N-Methylimidazole (2.0 eq) followed by the dropwise addition of the phosphoramidate reagent solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture (containing both protected Sofosbuvir and Impurity G).
-
Deprotection & Purification: The crude mixture is then carried forward for the deprotection step (e.g., removal of the 3'-O-benzoyl group) followed by purification using chiral HPLC or SFC to separate the two diastereomers.[5]
Visualizations
Synthetic Workflow: Formation and Separation of Sofosbuvir Diastereomers
Caption: Workflow for the synthesis and separation of Sofosbuvir and its diastereomer, Impurity G.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NB-64-04493-50mg | this compound [1337482-15-1] Clinisciences [clinisciences.com]
- 3. Immobilized Phosphotriesterase as an Enzymatic Resolution for Sofosbuvir Precursor [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US20180022774A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 8. veeprho.com [veeprho.com]
- 9. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 10. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution Issues of Sofosbuvir Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of Sofosbuvir and its impurities.
Troubleshooting Guide: Common Co-elution Problems and Solutions
Co-elution of Sofosbuvir with its impurities is a common challenge in analytical method development. The following table summarizes potential causes and solutions for resolving these issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Co-elution of Diastereomeric Impurities | Insufficient selectivity of the stationary phase. Inadequate mobile phase composition to differentiate between stereoisomers. | - Optimize Mobile Phase: Modify the organic modifier (e.g., acetonitrile (B52724), methanol) ratio. Adjust the pH of the aqueous phase; a pH around 3.0, adjusted with ortho-phosphoric acid, has been shown to be effective.[1] - Change Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or cyano column, to introduce different interaction mechanisms (e.g., pi-pi interactions).[2] - Temperature Optimization: Vary the column temperature to influence the thermodynamics of the separation, which can sometimes improve the resolution of diastereomers. |
| Co-elution of Process-Related Impurities (e.g., Phosphoryl Impurity) | Similar polarity between the impurity and Sofosbuvir. Inappropriate mobile phase strength or pH. | - Adjust Mobile Phase pH: Altering the pH can change the ionization state of the analytes, thereby affecting their retention and selectivity. A mobile phase containing 0.1% trifluoroacetic acid has been used successfully.[3][4] - Modify Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks. - Evaluate Different Buffer Systems: Investigate different buffers (e.g., phosphate (B84403), acetate) and their concentrations to fine-tune the separation. |
| Co-elution with Degradation Products | Formation of multiple degradation products with varying polarities under stress conditions (acid, base, oxidation).[2] | - Employ Gradient Elution: A gradient method is often necessary to resolve a complex mixture of the parent drug and its degradation products. A gradient with a mobile phase of 0.1% formic acid and acetonitrile has proven effective.[2] - Use a High-Resolution Column: A column with a smaller particle size (e.g., <2 µm) and longer length can provide the necessary efficiency to separate closely eluting degradants.[5] - Wavelength Optimization: Use a photodiode array (PDA) detector to select the optimal wavelength for detection, where the interference from the co-eluting peak is minimal. A wavelength of 260 nm is commonly used for Sofosbuvir and its impurities.[2] |
| Poor Peak Shape and Tailing for Impurities | Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). Inappropriate mobile phase pH. | - Adjust Mobile Phase pH: Operating at a lower pH (e.g., around 3) can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing. - Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize silanol interactions. - Add a Competing Base: For basic impurities, adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: How can I resolve the co-elution of the Sofosbuvir diastereomeric impurity (Impurity C)?
A1: The separation of diastereomers can be challenging due to their similar physicochemical properties. Here are some strategies:
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition is critical. Experiment with different ratios of acetonitrile and water. Adjusting the pH of the aqueous phase with an acidifier like ortho-phosphoric acid or trifluoroacetic acid can significantly impact selectivity.
-
Stationary Phase Selection: If optimizing the mobile phase on a standard C18 column is insufficient, consider a stationary phase with a different chemistry. Phenyl-based columns can offer alternative selectivity through π-π interactions, which may aid in resolving diastereomers.
-
Temperature Adjustment: Lowering or raising the column temperature can alter the selectivity between diastereomers. A systematic study of temperature effects (e.g., from 25°C to 40°C) is recommended.
Q2: What is a good starting point for developing an HPLC method for Sofosbuvir and its related substances?
A2: A good starting point for method development would be a reversed-phase HPLC method using a C18 column. A common mobile phase combination is a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at low pH) and an organic modifier like acetonitrile or methanol.[2] A gradient elution is often preferred to separate impurities with a wide range of polarities. Detection is typically carried out at 260 nm.[2]
Q3: My impurity peak is showing significant tailing. What can I do to improve the peak shape?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups. To mitigate this:
-
Lower the Mobile Phase pH: Acidifying the mobile phase (pH 2.5-3.5) can suppress the ionization of silanol groups, reducing their interaction with basic analytes.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica (B1680970) and effective end-capping minimize the number of accessible silanol groups.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different base material or a polymer-based column could be an alternative.
Q4: How can I confirm if two peaks are truly co-eluting?
A4: If you suspect co-elution, especially if a peak appears broad or has a shoulder, you can use the following techniques for confirmation:
-
Peak Purity Analysis with a PDA Detector: A photodiode array (PDA) detector can acquire spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component.
-
Mass Spectrometry (LC-MS): Coupling your HPLC system to a mass spectrometer is a definitive way to identify co-eluting components, as it can distinguish between compounds with different mass-to-charge ratios even if they have the same retention time.
Experimental Protocols
Protocol 1: RP-HPLC Method for the Estimation of Sofosbuvir and its Process-Related Phosphoryl Impurity
This protocol is based on a validated method for the separation of Sofosbuvir and its phosphoryl impurity.[3][4]
1. Chromatographic Conditions:
-
Mobile Phase: 0.1% Trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile[3][4]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
2. Preparation of Solutions:
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile.
-
Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 40 mg of Sofosbuvir reference standard in 100 mL of diluent to obtain a concentration of 400 µg/mL.[3]
-
Standard Stock Solution of Phosphoryl Impurity: Accurately weigh and dissolve 2.5 mg of the phosphoryl impurity reference standard in 100 mL of diluent to obtain a concentration of 25 µg/mL.[3]
-
Working Standard Solution: Mix appropriate volumes of the stock solutions and dilute with the diluent to achieve the desired concentrations for calibration.
-
Sample Preparation: For a tablet formulation, weigh and finely powder a sufficient number of tablets. Transfer a portion of the powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.
3. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area of Sofosbuvir and the phosphoryl impurity should be not more than 2.0%.
-
The theoretical plates for both peaks should be more than 2000.
-
The tailing factor for both peaks should be not more than 2.0.
Protocol 2: UPLC Method for the Analysis of Sofosbuvir and its Degradation Products
This protocol is based on a stability-indicating UPLC method.[2]
1. Chromatographic Conditions:
-
Column: Waters X-Bridge BEH C18, 100 x 4.6 mm, 2.5 µm[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-0.8 min: 10% B
-
0.8-1.5 min: 10-35% B
-
1.5-6.5 min: 35-90% B
-
6.5-8.0 min: 90% B
-
8.0-8.1 min: 90-10% B
-
8.1-10.0 min: 10% B
-
-
Flow Rate: 0.6 mL/min[2]
-
Detection Wavelength: 260 nm[2]
-
Column Temperature: 35°C[2]
-
Injection Volume: 2.5 µL[2]
2. Preparation of Solutions:
-
Diluent: A 50:50 (v/v) mixture of mobile phase A and mobile phase B.
-
Standard Stock Solution: Prepare a 1000 µg/mL stock solution of Sofosbuvir reference standard in methanol.
-
Working Standard Solution: Dilute the stock solution with the diluent to prepare calibration standards in the range of 5-25 µg/mL.[2]
-
Sample Preparation (Forced Degradation):
-
Acid Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 1N HCl and reflux for 10 hours at 80°C. Neutralize the solution and dilute with the mobile phase.[2]
-
Base Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH and keep at 60°C for 24 hours. Neutralize the solution and dilute with the mobile phase.[2]
-
Oxidative Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂ and keep at 80°C for two days. Evaporate the solution and dissolve the residue in the mobile phase.[2]
-
Data Summary Tables
Table 1: Known Impurities of Sofosbuvir
| Impurity Name | Type | Molecular Formula | Molecular Weight ( g/mol ) |
| Sofosbuvir Impurity C (Diastereomer) | Process-Related | C₂₂H₂₉FN₃O₉P | 529.45 |
| Phosphoryl Impurity | Process-Related | Not Specified | Not Specified |
| Methyl Ester Impurity | Process-Related | Not Specified | Not Specified |
| Ethyl Ester Impurity | Process-Related | Not Specified | Not Specified |
| Acid Degradation Product | Degradation | C₁₆H₁₈FN₂O₈P | 416.08[2] |
| Base Degradation Product A | Degradation | C₁₆H₂₅FN₃O₉P | 453.13[2] |
| Base Degradation Product B | Degradation | C₁₃H₁₉FN₃O₉P | 411.08[2] |
| Oxidative Degradation Product | Degradation | C₂₂H₂₇FN₃O₉P | 527.15[2] |
Table 2: Comparison of Chromatographic Methods for Sofosbuvir Impurity Analysis
| Parameter | Method 1 (RP-HPLC) [3][4] | Method 2 (UPLC) [2] | Method 3 (RP-HPLC) [6][7] |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | Waters X-Bridge BEH C18 (4.6 x 100 mm, 2.5 µm) | Kromasil 100 C18 (4.6 x 250 mm, 5 µ) |
| Mobile Phase | 0.1% TFA in Water:ACN (50:50) | Gradient of 0.1% Formic Acid and ACN | Gradient of Buffer:ACN and ACN:IPA:Methanol:Water |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 1.0 mL/min |
| Detection | 260 nm | 260 nm | 263 nm |
| Retention Time (Sofosbuvir) | 3.674 min | ~5.5 min (Varies with gradient) | 54.28 min |
| Retention Time (Impurities) | 5.704 min (Phosphoryl) | Varies with impurity | 36.31 min (Methyl ester), 43.77 min (Ethyl ester) |
| Linearity Range (Sofosbuvir) | 160-480 µg/mL | 5-25 µg/mL | 0.5-7.5 ppm |
| LOD (Sofosbuvir) | 0.04 µg/mL | 0.27 µg/mL | 0.1 µg/mL |
| LOQ (Sofosbuvir) | 0.125 µg/mL | 0.83 µg/mL | 0.5 µg/mL |
Visualizations
Caption: Troubleshooting workflow for resolving co-elution issues.
Caption: General workflow for HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Sofosbuvir Under Stress Conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of Sofosbuvir (B1194449) under various stress conditions. This information is critical for the development of stable pharmaceutical formulations and for the validation of stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: Under which conditions is Sofosbuvir most susceptible to degradation?
A1: Sofosbuvir is most susceptible to degradation under alkaline (basic) and acidic conditions.[1][2][3][4][5] It also shows some degradation under oxidative stress.[1][2][3][4][5] The drug is relatively stable under thermal and photolytic stress.[1][3][4]
Q2: What are the major degradation products of Sofosbuvir?
A2: The primary degradation pathways involve the hydrolysis of the phosphoramidate (B1195095) and ester functional groups. Under acidic conditions, the main degradation product results from the hydrolysis of the isopropyl ester, forming a phosphonic acid derivative.[1] Under alkaline conditions, both the isopropyl ester and the phosphoramidate bond can be cleaved, leading to multiple degradation products.[1][3]
Q3: Are there any established stability-indicating HPLC methods for Sofosbuvir and its degradation products?
A3: Yes, several stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the determination of Sofosbuvir in the presence of its degradation products.[1][3][6][7][8] These methods typically use a C18 column and a mobile phase consisting of a buffer (such as phosphate (B84403) or formate) and an organic modifier (like acetonitrile (B52724) or methanol).
Q4: How can I identify the degradation products in my samples?
A4: Identification of degradation products typically requires the use of mass spectrometry (MS) coupled with liquid chromatography (LC-MS).[3][5] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.[1] Further structural elucidation can be achieved using nuclear magnetic resonance (NMR) spectroscopy.[1]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the stress degradation analysis of Sofosbuvir using HPLC.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Sofosbuvir or its Degradation Products
-
Possible Causes:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic nitrogens in Sofosbuvir and some of its degradation products, leading to peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Sofosbuvir or its degradants, it can result in inconsistent ionization and poor peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Column Contamination: Buildup of contaminants from the sample matrix on the column can affect peak shape.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. For Sofosbuvir, a slightly acidic pH (e.g., pH 3-4) is often effective.
-
Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica (B1680970) column with effective end-capping to minimize silanol interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask residual silanol groups.
-
Reduce Injection Volume/Concentration: Dilute the sample to avoid overloading the column.
-
Implement a Column Washing Procedure: Regularly wash the column with a strong solvent (e.g., a high percentage of organic solvent) to remove contaminants.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities.
-
Issue 2: Poor Resolution Between Sofosbuvir and its Degradation Products
-
Possible Causes:
-
Inadequate Mobile Phase Strength: The organic modifier concentration may not be optimal for separating closely eluting compounds.
-
Incorrect Column Chemistry: The chosen stationary phase may not provide sufficient selectivity for the analytes.
-
Suboptimal Temperature: Column temperature can influence selectivity and resolution.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer to improve separation.
-
Try a Different Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter selectivity.
-
Evaluate Different Column Chemistries: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity for the degradation products.
-
Adjust Column Temperature: Experiment with different column temperatures (e.g., in the range of 25-40°C) to see if it improves resolution.
-
Employ Gradient Elution: A gradient elution program, where the mobile phase strength is gradually increased during the run, can be effective in separating a complex mixture of the parent drug and its degradants.
-
Issue 3: Ghost Peaks or Carryover
-
Possible Causes:
-
Injector Contamination: Residual sample from a previous injection may be carried over to the next run.
-
Inadequate Needle Wash: The injector's needle wash solvent may not be effective in removing all traces of the sample.
-
Strongly Retained Compounds: Some degradation products may be strongly retained on the column and elute in subsequent runs.
-
-
Troubleshooting Steps:
-
Optimize Needle Wash: Use a wash solvent that is stronger than the mobile phase to ensure the injector needle is thoroughly cleaned between injections. A mixture of organic solvent and water is often effective.
-
Increase Injection Volume of Blank: Inject a larger volume of a blank solvent (e.g., mobile phase) after a high-concentration sample to check for carryover.
-
Implement a Column Wash Step: After each analytical run, incorporate a high-organic wash step to elute any strongly retained compounds from the column.
-
Clean the Injector: If carryover persists, perform a thorough cleaning of the injector components according to the manufacturer's instructions.
-
Quantitative Data Summary
The following tables summarize the quantitative data on the degradation of Sofosbuvir under various stress conditions as reported in the literature.
Table 1: Degradation of Sofosbuvir under Different Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acidic | 1 N HCl | 10 hours | 80°C | 8.66 | [1] |
| 0.1 N HCl | 6 hours | 70°C | 23 | [2][3][5] | |
| Alkaline | 0.5 N NaOH | 24 hours | 60°C | 45.97 | [1] |
| 0.1 N NaOH | 10 hours | 70°C | 50 | [2][3][5] | |
| Oxidative | 30% H₂O₂ | 2 days | 80°C | 0.79 | [1] |
| 3% H₂O₂ | 7 days | Room Temp | 19.02 | [2][3][5] | |
| Thermal | - | 21 days | 50°C | No degradation | [2][3] |
| Photolytic | 254 nm UV light | 24 hours | - | No degradation | [1] |
Table 2: Identified Degradation Products of Sofosbuvir
| Degradation Condition | Degradation Product | Molecular Formula | Molecular Weight |
| Acidic | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | C₁₆H₁₈FN₂O₈P | 416.08 |
| Alkaline | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | C₁₆H₂₅FN₃O₉P | 453.13 |
| Alkaline | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid | C₁₃H₁₉FN₃O₉P | 411.08 |
| Oxidative | N-oxide derivative (putative) | C₂₂H₂₇FN₃O₉P | 527.15 |
Note: The structures and identities of degradation products were determined by techniques such as HRMS and NMR.[1]
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on Sofosbuvir.
Acidic Degradation
-
Preparation of Stock Solution: Accurately weigh and dissolve Sofosbuvir in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Transfer a known volume of the stock solution into a flask. Add an equal volume of 1 N hydrochloric acid (HCl).
-
Incubation: Heat the mixture at 80°C for 10 hours.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of a suitable base (e.g., 1 N sodium hydroxide).
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
Alkaline Degradation
-
Preparation of Stock Solution: Prepare a stock solution of Sofosbuvir as described in the acidic degradation protocol.
-
Stress Condition: Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.5 N sodium hydroxide (B78521) (NaOH).
-
Incubation: Heat the mixture at 60°C for 24 hours.
-
Neutralization: After incubation, cool the solution and neutralize it with an appropriate amount of a suitable acid (e.g., 0.5 N hydrochloric acid).
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase for HPLC analysis.
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a stock solution of Sofosbuvir.
-
Stress Condition: Transfer a known volume of the stock solution into a flask and add an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature for 48 hours or heat at a moderately elevated temperature (e.g., 60°C) for a shorter duration to achieve sufficient degradation.
-
Sample Preparation for Analysis: Dilute the solution with the mobile phase for HPLC analysis. It is advisable to quench any remaining hydrogen peroxide by adding a small amount of a reducing agent like sodium bisulfite before injection, if it interferes with the analysis.
Thermal Degradation
-
Sample Preparation: Place the solid drug substance or a solution of the drug in a suitable container.
-
Incubation: Expose the sample to a dry heat of 70°C for 48 hours in a thermostatically controlled oven.
-
Sample Preparation for Analysis: If the solid drug was used, dissolve it in a suitable solvent and dilute with the mobile phase. If a solution was used, dilute it directly with the mobile phase.
Photolytic Degradation
-
Sample Preparation: Place the solid drug substance or a solution of the drug in a photostability chamber.
-
Exposure: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH guidelines.
-
Sample Preparation for Analysis: Prepare the sample for HPLC analysis as described for thermal degradation.
Visualizations
Degradation Pathways
Caption: Putative degradation pathways of Sofosbuvir under stress conditions.
Experimental Workflow
Caption: General experimental workflow for forced degradation studies of Sofosbuvir.
References
- 1. researchgate.net [researchgate.net]
- 2. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study - ProQuest [proquest.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
Troubleshooting Guide: Peak Tailing in Sofosbuvir Analysis
Welcome to the Technical Support Center for HPLC Analysis. This guide provides detailed troubleshooting for peak tailing issues encountered during the analysis of Sofosbuvir.
This section addresses specific issues that can lead to asymmetric peaks for Sofosbuvir.
Q1: My Sofosbuvir peak is tailing significantly. What are the most common chemical causes?
A: Peak tailing for Sofosbuvir, which contains basic functional groups, is most frequently caused by secondary chemical interactions on the HPLC column.[1][2] The primary cause is the interaction between the positively charged analyte and negatively charged, deprotonated silanol (B1196071) groups (Si-O⁻) on the surface of silica-based stationary phases (like C18).[1][3][4] This is especially prominent when the mobile phase pH is above 3, leading to more than one retention mechanism (hydrophobic and ionic), which results in a distorted peak shape.[1][3] Another common chemical cause is operating with a mobile phase pH that is too close to the analyte's pKa (Sofosbuvir has a pKa around 9.3), which can lead to inconsistent ionization during separation.[3][5]
Q2: How can I modify my mobile phase to reduce Sofosbuvir peak tailing?
A: Optimizing the mobile phase is a critical step to improve peak symmetry.
-
Adjust pH: The most effective strategy is to lower the mobile phase pH to between 2.5 and 3.0 using an acidifier like orthophosphoric acid or formic acid.[6][7][8] At this low pH, residual silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the basic sites on the Sofosbuvir molecule.[1][2]
-
Increase Buffer Strength: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help. The higher ionic strength of the buffer can mask the active silanol sites, reducing secondary interactions.[6][9]
-
Use Additives (Competing Bases): Historically, a small amount of a competing base, such as triethylamine (B128534) (TEA), was added to the mobile phase.[2][10] The TEA, being a stronger base, preferentially interacts with the active silanol sites, effectively blocking them from interacting with Sofosbuvir.[10] However, modern, high-purity columns often make this unnecessary.[2]
Q3: Could my HPLC column be the problem? How do I check, and what are the solutions?
A: Yes, the column is a very common source of peak shape problems.
-
Column Choice: For basic compounds like Sofosbuvir, it is best to use a modern, high-purity silica (B1680970) column (Type B) that is fully end-capped.[2][6] End-capping treats most of the residual silanol groups to make them less polar and interactive.[1] Columns with hybrid particle technology or alternative stationary phases (e.g., polymer-based) can also offer superior peak shape by minimizing surface silanol activity.[2]
-
Column Degradation: Over time, columns can degrade, especially if used with aggressive pH conditions. This can lead to a loss of stationary phase or exposure of more active silanols. If peak tailing has worsened over time and is accompanied by a loss of efficiency, the column may be at the end of its life and should be replaced.[9]
-
Column Contamination: Strongly retained impurities from previous samples can accumulate at the head of the column, creating active sites that cause tailing.[11][12] Try flushing the column with a strong solvent (e.g., 100% Acetonitrile for reversed-phase) to clean it. If this fails, replacing the column is the next step.[9]
-
Column Void/Blocked Frit: A physical gap or void at the column inlet or a partially blocked frit can distort the sample flow path, causing tailing for all peaks.[9][13] This can sometimes be fixed by back-flushing the column. If not, the column must be replaced.[13] Using a guard column can help protect the analytical column from contamination and physical damage.[14]
Q4: What if all my peaks are tailing, not just Sofosbuvir?
A: If all peaks in the chromatogram exhibit tailing, the issue is likely systemic rather than chemical.
-
Extra-Column Dead Volume: This is a common cause and refers to any unnecessary volume in the flow path between the injector and the detector.[3][14] Check for and minimize the length and internal diameter of all connecting tubing. Ensure all fittings are correctly installed (e.g., ferrules are at the proper depth) to avoid small voids at connection points.[4][15]
-
Blocked Column Frit: As mentioned above, a partial blockage at the column inlet will distort the flow path and affect all peaks.[13]
-
Detector Issues: An improperly set detector time constant that is too high can cause peak distortion resembling tailing.[9]
Q5: Can my sample preparation or injection technique cause peak tailing?
A: Absolutely. The way the sample is prepared and introduced to the system can have a significant impact on peak shape.
-
Sample Overload: Injecting too much analyte (mass overload) or too large a volume (volume overload) can saturate the column and lead to tailing.[11][12] To check for this, dilute your sample 10-fold or reduce the injection volume and see if the peak shape improves.[9][14]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., dissolving the sample in 100% Acetonitrile when the mobile phase is 30% Acetonitrile), it can cause peak distortion.[9][11][15] Ideally, the sample should be dissolved in the mobile phase itself or in a weaker solvent.[4][9]
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing the cause of peak tailing in your Sofosbuvir analysis.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Key Method Parameters for Sofosbuvir Analysis
This table summarizes recommended starting parameters to minimize peak tailing for Sofosbuvir.
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 or C8 (Type B silica) | Minimizes available silanol groups for secondary interactions.[2][6] |
| Mobile Phase pH | 2.5 - 3.0 | Protonates residual silanols to eliminate the primary cause of tailing for basic compounds.[1][2][6] |
| pH Modifier | Orthophosphoric Acid (OPA) or Formic Acid (~0.1%) | Effective and common reagents for controlling pH in reversed-phase HPLC.[6][7][8] |
| Buffer Concentration | 10 - 50 mM | Masks residual silanol activity, particularly if operating at a higher pH.[6][9] |
| Sample Solvent | Mobile Phase or a weaker solvent | Prevents peak distortion caused by injecting a solvent stronger than the mobile phase.[4][9] |
Example Experimental Protocol
This protocol is based on validated methods for the analysis of Sofosbuvir and is designed to produce symmetrical peaks.[7][8]
-
Mobile Phase Preparation (pH 3.0):
-
Prepare a 0.1% orthophosphoric acid (OPA) buffer by adding 1.0 mL of OPA to 1000 mL of HPLC-grade water.
-
Mix the aqueous buffer with Acetonitrile in a ratio of 30:70 (v/v). For 1 liter, this is 300 mL of buffer and 700 mL of Acetonitrile.
-
Degas the mobile phase using an ultrasonic bath or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).
-
Perform serial dilutions from the stock solution using the mobile phase to create working standards within the desired calibration range (e.g., 20-100 µg/mL).[7]
-
-
Sample Preparation:
-
For tablet analysis, crush a tablet and dissolve the powder in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: 30:70 (v/v) 0.1% OPA Buffer : Acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient (or controlled at 25 °C).
-
Run Time: Sufficient to allow for elution of the Sofosbuvir peak (typically under 5 minutes).
-
Frequently Asked Questions (FAQs)
Q: What is an acceptable USP tailing factor (Tf)? A: An ideal peak is perfectly symmetrical with a tailing factor of 1.0. For most analytical methods, a tailing factor of less than 1.5 is considered acceptable.[1] A value greater than 2.0 is generally unacceptable for quantitative analysis.[9]
Q: What is column end-capping and how does it help? A: End-capping is a chemical process applied during column manufacturing where residual, accessible silanol groups on the silica surface are bonded with a small silylating agent (like trimethylchlorosilane).[1] This process effectively "caps" or shields these polar, acidic sites, making the stationary phase less reactive towards basic analytes like Sofosbuvir and significantly reducing peak tailing.[1][6]
Q: When should I consider replacing my HPLC column? A: You should consider replacing your column when you observe persistent performance issues that cannot be resolved by routine maintenance like flushing. Key indicators include:
-
Consistently poor peak shape (tailing or fronting) that doesn't improve with mobile phase optimization.[9]
-
A significant and irreversible increase in backpressure.[12]
-
A noticeable loss of resolution between peaks.
-
Drastic shifts in retention time that cannot be attributed to the mobile phase or system.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. support.waters.com [support.waters.com]
- 16. Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study - ProQuest [proquest.com]
addressing matrix effects in LC-MS/MS analysis of Sofosbuvir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Sofosbuvir (B1194449).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and how do they impact the analysis of Sofosbuvir?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as Sofosbuvir, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenates). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In the analysis of Sofosbuvir, endogenous components like phospholipids (B1166683) are a major cause of ion suppression.[2][3]
Q2: I am observing significant ion suppression for Sofosbuvir. What are the likely causes and how can I mitigate this?
A: Significant ion suppression for Sofosbuvir is often due to inadequate sample cleanup or suboptimal chromatographic conditions. The primary strategies to address this involve improving sample preparation and optimizing the liquid chromatography method.
-
Sample Preparation: The choice of sample preparation technique is crucial.[2] While protein precipitation (PPT) is a simple method, it is often the least effective at removing interfering matrix components.[4][5] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts.[5][6] For complex matrices, mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in reducing matrix effects.[5]
-
Chromatographic Separation: Ensuring chromatographic separation between Sofosbuvir and matrix components can significantly reduce ion suppression.[7] Optimizing the mobile phase composition, gradient profile, and using a high-efficiency column (e.g., UPLC) can improve resolution and minimize co-elution.[5]
Q3: Which sample preparation method is recommended for minimizing matrix effects in Sofosbuvir analysis?
A: The choice of sample preparation method depends on the sample matrix and the required sensitivity of the assay. Here is a comparison of common techniques:
-
Protein Precipitation (PPT): This is a rapid and straightforward method but often results in significant matrix effects due to the limited removal of endogenous components.[5] Acetonitrile is commonly used for PPT.[8]
-
Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT.[2] Solvents like methyl tert-butyl ether and ethyl acetate (B1210297) have been successfully used for the extraction of Sofosbuvir.[9][10][11][12]
-
Solid-Phase Extraction (SPE): SPE, particularly mixed-mode SPE, is highly effective at removing matrix interferences and providing clean extracts for Sofosbuvir analysis.[5][6]
For a comprehensive overview of a sample preparation workflow, refer to the diagram below.
Q4: What type of internal standard should I use for Sofosbuvir analysis?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects.[2] A SIL-IS, such as Sofosbuvir-d6, has nearly identical chemical and physical properties to Sofosbuvir, ensuring that it experiences similar matrix effects and providing more accurate and precise quantification.[6][10] If a SIL-IS is not available, a structural analog that co-elutes with Sofosbuvir can be used, although this is a less ideal option.[13] Ledipasvir has also been used as an internal standard in some methods.[8][14]
Q5: How can I quantitatively assess the matrix effect in my Sofosbuvir assay?
A: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The FDA guidelines for bioanalytical method validation recommend this assessment.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on LC-MS/MS analysis of Sofosbuvir, focusing on parameters related to matrix effects.
Table 1: Matrix Effect and Recovery Data for Sofosbuvir and its Metabolites
| Analyte | Sample Preparation | Matrix Factor | Recovery (%) | Process Efficiency (%) | Reference |
| Sofosbuvir | Liquid-Liquid Extraction | 1.340 | 96.70 - 98.30 | Not Reported | [14] |
| GS-331007 (Metabolite) | Not Specified | -12.4% (Suppression) | 90.8 | 79.5 | [15] |
| Sofosbuvir | Solid-Phase Extraction | Low matrix effect reported | Better recovery than LLE | Not Reported | [6] |
| Sofosbuvir | Liquid-Liquid Extraction | Not explicitly quantified but method validated | Not explicitly quantified | Not Reported | [9][11] |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) Protocol for Sofosbuvir in Human Plasma
-
Reference: Adapted from Konam et al.[14]
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (Ledipasvir).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
2. Solid-Phase Extraction (SPE) Protocol for Sofosbuvir in Human Plasma
-
Reference: General procedure adapted from information suggesting SPE provides cleaner extracts.[5][6]
-
Procedure:
-
Pre-treat the plasma sample by adding an internal standard and an appropriate buffer (e.g., 1% formic acid).[6]
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Sofosbuvir and the internal standard with an appropriate elution solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Logical Relationship Diagram
The following diagram illustrates the logical steps for troubleshooting matrix effects in Sofosbuvir LC-MS/MS analysis.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Characterization of matrix effects in developing rugged high-throughput LC-MS/MS methods for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study | CoLab [colab.ws]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Robust Quantification of Sofosbuvir Impurity G
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of Sofosbuvir (B1194449) impurity G. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Sofosbuvir impurity G?
A1: this compound is a diastereoisomer of Sofosbuvir.[1] It is an important related substance to monitor during the manufacturing and quality control of Sofosbuvir to ensure the safety and efficacy of the drug product.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and robust technique for the quantification of Sofosbuvir and its impurities, including impurity G.[2][3][4] This method offers high sensitivity, specificity, and accuracy for separating and quantifying related substances.[2][3]
Q3: What are the typical chromatographic conditions for the analysis of Sofosbuvir and its impurities?
A3: A common approach involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like 0.1% trifluoroacetic acid in water) and an organic solvent (such as acetonitrile).[2][3] Detection is typically carried out using a UV detector at approximately 260 nm.[2][3][5][6]
Q4: How can I ensure the stability of my Sofosbuvir and impurity G solutions?
A4: Standard and sample solutions of Sofosbuvir are generally stable for up to 30 days when stored at 2°C to 8°C in clear volumetric flasks.[7] It is crucial to prevent repeated freeze-thaw cycles of stock solutions, which can be achieved by aliquoting and storing them at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample overload. | 1. Adjust the mobile phase pH. Using a buffer like 0.1% trifluoroacetic acid can improve peak shape.[2][3] 2. Flush the column with a strong solvent or replace the column if necessary. 3. Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Unstable column temperature. 3. Inadequate system equilibration. | 1. Prepare fresh mobile phase and ensure proper mixing. Use an isocratic elution mode for consistency.[2][3] 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the HPLC system with the mobile phase for a sufficient amount of time before analysis. |
| Low Sensitivity / Poor Signal-to-Noise Ratio | 1. Incorrect UV detection wavelength. 2. Low concentration of the analyte. 3. Detector lamp issue. | 1. Ensure the UV detector is set to the absorption maximum of Sofosbuvir and its impurities (around 260 nm).[2][3][5][6] 2. Concentrate the sample or increase the injection volume if within the linear range. 3. Check the detector lamp's performance and replace it if necessary. |
| Poor Resolution Between Sofosbuvir and Impurity G | 1. Suboptimal mobile phase composition. 2. Inefficient column. 3. Inappropriate flow rate. | 1. Optimize the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer in the mobile phase.[2] 2. Use a high-resolution column, such as an Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm).[2][3] 3. Adjust the flow rate; a study found 1.0 ml/min to be effective.[2] |
| Inaccurate Quantification Results | 1. Improper calibration curve. 2. Sample degradation. 3. Incomplete sample extraction from the matrix. | 1. Prepare a fresh calibration curve with a suitable concentration range. The linearity for a process-related impurity has been demonstrated in the range of 10-30 µg/ml.[2][3] 2. Follow proper storage conditions for samples and standards.[1][7] 3. Optimize the sample preparation procedure, including the choice of diluent (e.g., water:acetonitrile (B52724) 50:50) and sonication time.[2] |
Quantitative Data Summary
Table 1: Method Validation Parameters for Sofosbuvir and a Process-Related Impurity
| Parameter | Sofosbuvir | Process-Related Impurity | Reference |
| Linearity Range | 160-480 µg/ml | 10-30 µg/ml | [2][3] |
| Limit of Detection (LOD) | 0.01% (0.04 µg) | 0.03% (0.12 µg) | [2][3] |
| Limit of Quantification (LOQ) | 0.50% (0.125 µg) | 1.50% (0.375 µg) | [2][3] |
| Retention Time (RT) | 3.674 min | 5.704 min | [2][3] |
| Relative Standard Deviation (RSD) | 1.741 | 0.043 | [2][3] |
Experimental Protocols
1. Preparation of Standard Solutions
A standard stock solution can be prepared by dissolving 400 mg of Sofosbuvir and 25 mg of the impurity in 100 ml of a diluent consisting of water and acetonitrile in a 50:50 ratio.[2] Further dilutions can be made from this stock solution to prepare working standards for calibration.[2]
2. RP-HPLC Method for Quantification
A validated RP-HPLC method for the estimation of Sofosbuvir and its process-related impurity utilizes the following conditions:[2][3]
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A 50:50 mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 260.0 nm
Visual Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 5. ijbpas.com [ijbpas.com]
- 6. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
overcoming instability of Sofosbuvir during analytical testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the instability of Sofosbuvir (B1194449) during analytical testing.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Sofosbuvir known to be unstable?
A1: Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2] Forced degradation studies have shown significant degradation when the drug is exposed to acids (e.g., 0.1N HCl), bases (e.g., 0.1N NaOH), and oxidizing agents (e.g., 3% H₂O₂).[1][3] It is relatively stable under neutral, thermal, and photolytic stress conditions.[1]
Q2: What are the major degradation products of Sofosbuvir?
A2: Under acidic and alkaline hydrolysis, a primary degradation product (DP I) with m/z 488 and another (DP II) with m/z 393.3 have been identified.[1][2] Oxidative stress can lead to the formation of a different degradation product (DP III), also with an m/z of 393.[1][2] The degradation pathways may involve the hydrolysis of the ester or phosphoramidate (B1195095) groups.
Q3: What are the recommended storage conditions for Sofosbuvir tablets and analytical solutions?
A3: Sofosbuvir tablets should be stored below 30°C (86°F) in their original container.[4][5][6][7] While in-house studies have examined stability under various alternative conditions, it is crucial to adhere to the recommended storage to ensure product integrity.[4][5][6] For analytical purposes, solutions of Sofosbuvir prepared in the mobile phase have shown stability for up to 30 days when stored at 2°C to 8°C.[3]
Q4: Can I use a simple UV spectrophotometric method for the analysis of Sofosbuvir?
A4: Yes, a UV spectrophotometric method can be used for the quantitative estimation of Sofosbuvir in bulk form, with a maximum absorption wavelength (λmax) typically observed around 260 nm.[8][9][10] However, this method is not stability-indicating, meaning it cannot distinguish the intact drug from its degradation products. For stability studies, a chromatographic method like HPLC is necessary.
Troubleshooting Guide
Issue 1: Poor chromatographic resolution between Sofosbuvir and its degradation products.
-
Question: My HPLC analysis shows overlapping peaks for Sofosbuvir and its degradants. How can I improve the separation?
-
Answer:
-
Optimize Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. A gradient elution program, rather than an isocratic one, may be necessary to resolve all peaks effectively.
-
Adjust pH of the Aqueous Phase: The pH of the mobile phase buffer can significantly impact the retention and peak shape of ionizable compounds. Experiment with slight adjustments to the pH (e.g., using 0.1% orthophosphoric acid or triethylamine) to improve separation.[11][12]
-
Change Column Chemistry: If mobile phase optimization is insufficient, consider using a different stationary phase. A C18 column is commonly used, but a different chemistry (e.g., C8, Phenyl-Hexyl) might provide the required selectivity.
-
Decrease Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the analysis time.
-
Issue 2: Inconsistent retention times for Sofosbuvir.
-
Question: The retention time for my Sofosbuvir peak is shifting between injections. What could be the cause?
-
Answer:
-
Ensure System Equilibration: Before starting the analytical run, ensure the HPLC system is thoroughly equilibrated with the mobile phase. Insufficient equilibration is a common cause of retention time drift.
-
Check for Leaks: Inspect the HPLC system for any leaks in the pump, injector, or column fittings. Leaks can cause pressure fluctuations and lead to inconsistent flow rates and retention times.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Premixing the aqueous and organic components is generally recommended over online mixing for better reproducibility. Ensure the mobile phase is properly degassed.
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Issue 3: Peak tailing for the Sofosbuvir peak.
-
Question: I am observing significant peak tailing for Sofosbuvir. How can I achieve a more symmetrical peak?
-
Answer:
-
Adjust Mobile Phase pH: The pH of the mobile phase can influence peak shape. For Sofosbuvir, which has a pKa of 9.38, using a slightly acidic mobile phase (e.g., pH 3.2) can help to ensure the analyte is in a single ionic form, leading to sharper peaks.[11][12]
-
Check for Column Contamination: Contamination at the head of the column can cause peak tailing. Try washing the column with a strong solvent or, if necessary, replace the guard column or the analytical column itself.
-
Sample Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Use of Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask active sites on the silica (B1680970) support that can cause tailing.[11]
-
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of Sofosbuvir.
| Stress Condition | Reagent/Details | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 6 hours | 23% | [1] |
| Acid Hydrolysis | 1N HCl | 10 hours (reflux at 80°C) | 8.66% | [3] |
| Alkaline Hydrolysis | 0.1N NaOH | 10 hours | 50% | [1] |
| Alkaline Hydrolysis | 0.5N NaOH | 24 hours (at 60°C) | 45.97% | [3] |
| Oxidative | 3% H₂O₂ | 7 days | 19.02% | [1] |
| Oxidative | 30% H₂O₂ | 2 days (at 80°C) | 0.79% | [3] |
| Thermal | 50°C | 21 days | No degradation | [1] |
| Photolytic | Sunlight | 21 days | No degradation | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Sofosbuvir
This protocol provides a general methodology for the development of a stability-indicating RP-HPLC method for Sofosbuvir, based on common practices cited in the literature.[11][12][13][14][15]
1. Materials and Reagents:
-
Sofosbuvir reference standard
-
HPLC grade acetonitrile and/or methanol
-
HPLC grade water
-
Orthophosphoric acid (OPA) or Triethylamine (TEA) for pH adjustment
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), and Hydrogen peroxide (H₂O₂) for degradation studies
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector or PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common starting point is a mixture of 0.1% OPA in water and acetonitrile in a ratio of approximately 30:70 (v/v).[12]
-
Flow Rate: 1.0 mL/min.[14]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
3. Standard Solution Preparation:
-
Prepare a stock solution of Sofosbuvir (e.g., 1000 µg/mL) by dissolving an accurately weighed amount in the mobile phase or a suitable organic solvent.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10-100 µg/mL).
4. Forced Degradation Study:
-
Acid Degradation: Treat the Sofosbuvir stock solution with 0.1N HCl and heat for a specified period. Neutralize the solution before injection.
-
Base Degradation: Treat the Sofosbuvir stock solution with 0.1N NaOH and keep at room temperature for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the Sofosbuvir stock solution with 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample or solution of Sofosbuvir to heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose a solution of Sofosbuvir to UV light.
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Visualizations
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. askgileadmedical.com [askgileadmedical.com]
- 5. For HCP's | Epclusa® (sofosbuvir/velpatasvir) Storage and Stability Information [askgileadmedical.com]
- 6. askgileadmedical.com [askgileadmedical.com]
- 7. extranet.who.int [extranet.who.int]
- 8. ijbpas.com [ijbpas.com]
- 9. Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study - ProQuest [proquest.com]
- 10. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 11. actascientific.com [actascientific.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. Development and validation of a stability-Indicating RP-HPLC method for simultaneous estimation of sofosbuvir and velpatasvir in fixed dose combination tablets and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. verjournal.com [verjournal.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Sofosbuvir Impurity G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two validated analytical methods for the determination of impurities in the antiviral drug Sofosbuvir (B1194449), with a focus on "Impurity G," a known diastereoisomer. The information presented is based on experimental data and adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.
Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1][2] The control of impurities in the final drug product is a critical aspect of pharmaceutical quality control to ensure its safety and efficacy. Regulatory bodies like the ICH have established stringent guidelines for the validation of analytical methods used to quantify these impurities.[1][2] Forced degradation studies are essential in developing stability-indicating analytical methods by helping to identify potential degradation products that may arise during the shelf-life of the drug.[3][4]
This guide will compare two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of Sofosbuvir impurities. While one method provides specific data for a "process-related impurity (Phosphoryl)," which serves as a proxy for Impurity G, the other offers a comprehensive validation dataset for impurities in general, providing a robust alternative for comparison.
Comparison of Validated Analytical Methods
The following tables summarize the quantitative data from the validation of two separate RP-HPLC methods for the determination of Sofosbuvir impurities.
Table 1: Method 1 - Validation Data for Sofosbuvir "Phosphoryl" Impurity [1]
| Validation Parameter | Result |
| Linearity Range | 10 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03% (0.12 µg) |
| Limit of Quantitation (LOQ) | 1.50% (0.375 µg) |
| Precision (%RSD) | 0.043 |
Table 2: Method 2 - Validation Data for Sofosbuvir Impurities [2][5]
| Validation Parameter | Result |
| Linearity Range | 100 - 600 µg/mL (for Sofosbuvir) |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | 0.357 µg/mL (for Sofosbuvir) |
| Limit of Quantitation (LOQ) | 1.071 µg/mL (for Sofosbuvir) |
| Accuracy (% Recovery) | 100.4% |
| Precision (%RSD) | < 2% |
Experimental Protocols
Detailed methodologies for the two compared analytical methods are provided below.
Method 1: RP-HPLC for "Phosphoryl" Impurity
-
Instrumentation : Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μm).[1]
-
Mobile Phase : A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile, used in an isocratic elution mode.[1]
-
Detection : UV detector set at 260.0 nm.[1]
-
Flow Rate : Not specified.
-
Temperature : Ambient.[1]
-
Standard and Sample Preparation : Standard solutions of the "phosphoryl" impurity were prepared at a concentration of 0.025 mg/mL.[1]
Method 2: Stability-Indicating RP-HPLC for Sofosbuvir and its Impurities
-
Instrumentation : Symmetry C18 column (4.6x250mm, 5µm).[2]
-
Mobile Phase : A 30:70 (v/v) mixture of 0.1% Orthophosphoric acid and Acetonitrile.[2]
-
Detection : UV detector set at 260 nm.[2]
-
Flow Rate : 1.5 ml/min.[2]
-
Temperature : Not specified.
-
Standard and Sample Preparation : A stock solution of Sofosbuvir was prepared and further diluted to achieve concentrations ranging from 100 to 500 mcg/ml for linearity studies.[2] For accuracy studies, known amounts of Sofosbuvir were spiked into the sample at 50%, 100%, and 150% levels.[2]
Visualizing the Analytical Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key processes and concepts in the validation of analytical methods for pharmaceutical impurities.
Caption: Workflow for analytical method validation as per ICH guidelines.
Caption: Logical relationship in a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Development and validation of stability indicating RP-HPLC method for estimation of sofosbuvir in bulk and tablet dosage form | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparative analysis of Sofosbuvir, a direct-acting antiviral agent for the treatment of Hepatitis C, and its related impurities. It includes a review of analytical methodologies for impurity detection, supported by experimental data, and detailed protocols for key experiments.
Sofosbuvir is a nucleotide analog inhibitor that, in its active triphosphate form, targets the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] As a prodrug, Sofosbuvir undergoes intracellular metabolism to become the pharmacologically active GS-461203.[2][3] The presence of impurities, which can originate from the manufacturing process, degradation, or storage, can impact the safety and efficacy of the final drug product.[3] Therefore, robust analytical methods for the identification and quantification of these impurities are essential.
Chemical Structures of Sofosbuvir and Key Impurities
The chemical structure of Sofosbuvir and its primary impurities are crucial for understanding their properties and developing specific analytical methods.
Figure 1: Chemical relationship of Sofosbuvir and its impurities.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Sofosbuvir and its impurities. The following table summarizes the performance of various reported HPLC methods.
| Parameter | Method 1[4][5] | Method 2[6] | Method 3[7] |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm | C18 column | Phenomenex C18-column (250 × 4.6) mm |
| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (50:50) | Acetonitrile: 0.1% Orthophosphoric acid buffer (70:30), pH 3 | 0.1% Formic acid in water (pH 2.3):Acetonitrile (50:50) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | Not Specified |
| Detection | UV at 260 nm | UV at 260 nm | UV at 262 nm |
| Retention Time (Sofosbuvir) | 3.674 min | 2.144 min | 2.983 min |
| Retention Time (Impurity) | 5.704 min (Phosphoryl impurity) | - | - |
| LOD (Sofosbuvir) | 0.04 µg/mL | 0.357 µg/mL | Not Specified |
| LOQ (Sofosbuvir) | 0.125 µg/mL | 1.071 µg/mL | Not Specified |
| LOD (Impurity) | 0.12 µg/mL (Phosphoryl impurity) | - | - |
| LOQ (Impurity) | 0.375 µg/mL (Phosphoryl impurity) | - | - |
Experimental Protocols
Method 1: RP-HPLC for Estimation of Sofosbuvir and Phosphoryl Impurity[4][5]
1. Instrumentation:
-
HPLC system with a UV detector.
-
Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μm particle size).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Water (HPLC grade).
-
Mobile Phase: Prepare a 50:50 (v/v) mixture of 0.1% TFA in water and acetonitrile.
-
Standard Solution: Accurately weigh and dissolve Sofosbuvir and its phosphoryl impurity in the mobile phase to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing Sofosbuvir in the mobile phase to a known concentration.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: Ambient.
-
Detection wavelength: 260 nm.
-
Injection volume: 20 µL.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution to determine the retention times and system suitability parameters.
-
Inject the sample solution.
-
Identify and quantify the impurities based on the retention times and peak areas relative to the standard.
Sofosbuvir's Mechanism of Action and Metabolic Pathway
Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-461203.[2][3] This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thus inhibiting viral replication.[1][2]
Figure 2: Metabolic activation and mechanism of action of Sofosbuvir.
Experimental Workflow for Impurity Analysis
A typical workflow for the analysis of Sofosbuvir and its related impurities involves several key stages, from sample preparation to data analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 3. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 4. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. ijpar.com [ijpar.com]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Sofosbuvir
The accurate and precise quantification of Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is paramount in pharmaceutical quality control and research. High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for this analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a more rapid and sensitive alternative. This guide provides an objective comparison of HPLC and UPLC methods for Sofosbuvir analysis, supported by a synthesis of published experimental data.
Experimental Methodologies
The successful analysis of Sofosbuvir via either HPLC or UPLC is contingent on optimized chromatographic conditions. Below are typical experimental protocols for each technique, compiled from various validated methods.
High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for the analysis of Sofosbuvir using HPLC involves a reversed-phase C18 column.[1][2] An isocratic elution is often employed with a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer.[1][3]
-
Column: Cosmosil C18 (250mm × 4.6mm, 5µm)[1]
-
Mobile Phase: Methanol: Water (70:30, v/v)[1]
-
Flow Rate: 0.9 ml/min[1]
-
Detection Wavelength: 260 nm[1]
-
Injection Volume: 20 µL
-
Temperature: Ambient
Ultra-Performance Liquid Chromatography (UPLC) Protocol
UPLC methods utilize sub-2 µm particle columns to achieve faster run times and improved resolution.[4][5] A gradient or isocratic elution can be used, often with a mobile phase similar to that used in HPLC but optimized for the shorter column dimensions and faster flow rates.[4][6]
Performance Comparison: HPLC vs. UPLC for Sofosbuvir Analysis
The choice between HPLC and UPLC for Sofosbuvir analysis often depends on the specific requirements of the laboratory, such as sample throughput, sensitivity needs, and available instrumentation. The following table summarizes key performance parameters for both methods based on reported data.
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Retention Time (min) | ~2.0 - 7.3[1][2][3] | ~1.1 - 2.2[4][7] | Significantly shorter analysis time, leading to higher throughput. |
| Linearity (Correlation Coefficient, r²) | >0.999[1] | >0.999[4][6] | Both methods demonstrate excellent linearity. |
| Accuracy (% Recovery) | 99.77% - 100.39%[1][2] | 99.48% - 100.9%[4] | Both methods provide high accuracy. |
| Precision (%RSD) | <2%[1][8] | <2%[4] | Both methods are highly precise. |
| Limit of Detection (LOD) (µg/ml) | 0.04 - 0.5764[1][9] | Lower LODs are generally achievable | Higher sensitivity for detecting trace amounts. |
| Limit of Quantification (LOQ) (µg/ml) | 0.125 - 1.7468[1][9] | Lower LOQs are generally achievable | Higher sensitivity for quantifying low concentrations. |
| Solvent Consumption | Higher | Lower | More environmentally friendly and cost-effective. |
Workflow for Method Cross-Validation
The process of cross-validating HPLC and UPLC methods ensures that the results obtained are reliable and comparable. The following diagram illustrates a typical workflow for this process.
Conclusion
Both HPLC and UPLC are robust and reliable methods for the quantitative analysis of Sofosbuvir. The primary advantages of UPLC are its significantly shorter run times, leading to higher sample throughput, and its potential for higher sensitivity. While HPLC remains a widely accepted and utilized technique, UPLC offers a more efficient alternative, particularly for laboratories with a high volume of samples. The choice between the two will ultimately depend on the specific analytical needs and available resources of the laboratory. The validation of either method according to ICH guidelines is crucial to ensure accurate and precise results.[1][6][10]
References
- 1. rjptonline.org [rjptonline.org]
- 2. A new RP-HPLC method development and validation of Sofosbuvir in bulk and pharmaceutical dosage forms | PDF [slideshare.net]
- 3. fortunejournals.com [fortunejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. verjournal.com [verjournal.com]
A Comparative Guide: 31P-NMR vs. 1H-NMR for Sofosbuvir Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For an antiviral drug as critical as Sofosbuvir, accurate and reliable analytical methods are indispensable. This guide provides an objective comparison of two powerful nuclear magnetic resonance (NMR) techniques, ³¹P-NMR and ¹H-NMR, for the quantitative purity analysis of Sofosbuvir. We will delve into experimental data, detailed protocols, and the inherent advantages and disadvantages of each method to assist researchers in selecting the most appropriate technique for their needs.
At a Glance: Key Performance Metrics
The following table summarizes the quantitative purity analysis of Sofosbuvir by both ³¹P-NMR and ¹H-NMR in different deuterated solvents, as reported in a multi-laboratory validation study.[1][2][3][4][5] This data highlights the comparable accuracy of the two methods when appropriate experimental conditions are employed.
| Analytical Method | Deuterated Solvent | Reference Standard | Sofosbuvir Purity (%) |
| ³¹P-qNMR | Methanol-d₄ | Phosphonoacetic acid (PAA) | 100.63 ± 0.95 |
| ¹H-qNMR | Methanol-d₄ | 1,4-Bis(trimethylsilyl)benzene-d₄ (1,4-BTMSB-d₄) | 99.07 ± 0.50 |
| ³¹P-qNMR | DMSO-d₆ | Phosphonoacetic acid (PAA) | 99.10 ± 0.30 |
| ¹H-qNMR | DMSO-d₆ | 4,4-dimethyl-4-silapentanesulfonate-d₆ (DSS-d₆) | 99.44 ± 0.29 |
The Core Comparison: Simplicity vs. Ubiquity
The choice between ³¹P-NMR and ¹H-NMR for Sofosbuvir purity analysis hinges on a trade-off between the simplicity of the phosphorus spectrum and the ubiquity and higher sensitivity of proton NMR.
¹H-NMR is a cornerstone of organic compound analysis due to the high natural abundance and sensitivity of the proton nucleus.[6] However, for a complex molecule like Sofosbuvir, the ¹H-NMR spectrum can be crowded with multiple signals, making it challenging to identify a well-resolved signal for accurate quantification, free from overlap with impurity signals.[1][3][5]
³¹P-NMR , on the other hand, offers a significant advantage in its simplicity. Since Sofosbuvir contains a single phosphorus atom, the proton-decoupled ³¹P-NMR spectrum typically displays a single, sharp signal, minimizing the risk of signal overlap and simplifying quantification.[7][8][9][10] This targeted approach can be particularly beneficial for purity assays where the focus is solely on the phosphorus-containing API.[7]
A crucial consideration for ³¹P-qNMR is the selection of an appropriate deuterated solvent. The use of protic solvents like methanol-d₄ can lead to deuterium (B1214612) exchange with acidic protons in the reference standard, such as phosphonoacetic acid (PAA), which can affect the accuracy of the integration and, consequently, the purity determination.[1][3][5][11] Aprotic solvents, such as DMSO-d₆, are therefore recommended to circumvent this issue and ensure reliable results.[1][2][3][4][5][7][12]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for quantitative NMR (qNMR) analysis and a head-to-head comparison of the two techniques for Sofosbuvir analysis.
Caption: General workflow for quantitative NMR (qNMR) analysis.
Caption: Comparison of ¹H-NMR and ³¹P-NMR for Sofosbuvir analysis.
Detailed Experimental Protocols
The following are generalized protocols for the quantitative analysis of Sofosbuvir using ¹H-NMR and ³¹P-NMR, based on published methodologies.
Protocol 1: Quantitative ¹H-NMR of Sofosbuvir
-
Materials:
-
Sofosbuvir sample
-
Internal Standard (e.g., 1,4-BTMSB-d₄ or DSS-d₆)
-
Deuterated Solvent (e.g., Methanol-d₄ or DMSO-d₆)
-
Analytical balance
-
Volumetric flasks
-
NMR tubes
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the internal standard into a volumetric flask.
-
Accurately weigh approximately 20-40 mg of the Sofosbuvir sample into the same volumetric flask.
-
Dissolve the mixture in a known volume of the chosen deuterated solvent (e.g., 1 mL).
-
Ensure complete dissolution, using sonication if necessary.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the ¹H-NMR spectrum at a constant temperature (e.g., 25 °C).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Integrate a well-resolved, characteristic signal of Sofosbuvir (e.g., anomeric proton or a specific aromatic proton) and a signal from the internal standard.
-
Calculate the purity of Sofosbuvir using the following equation:
Purity (%) = (I_sof / N_sof) * (N_std / I_std) * (M_sof / M_std) * (W_std / W_sof) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
sof = Sofosbuvir
-
std = Internal Standard
-
Protocol 2: Quantitative ³¹P-NMR of Sofosbuvir
-
Materials:
-
Sofosbuvir sample
-
Internal Standard (e.g., Phosphonoacetic acid - PAA)
-
Deuterated Solvent (DMSO-d₆ is recommended)
-
Analytical balance
-
Volumetric flasks
-
NMR tubes
-
-
Sample Preparation:
-
Follow the same sample preparation steps as for ¹H-qNMR, using appropriate weights for Sofosbuvir and the ³¹P internal standard.
-
-
NMR Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer equipped with a phosphorus probe.
-
Acquire the ³¹P-NMR spectrum with proton decoupling.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the phosphorus nuclei.
-
Acquire a sufficient number of scans.
-
-
Data Processing and Purity Calculation:
-
Process the data similarly to the ¹H-NMR data.
-
Integrate the single signal of Sofosbuvir and the signal of the internal standard.
-
Calculate the purity of Sofosbuvir using the same formula as for ¹H-qNMR, adjusting for the number of phosphorus atoms (which is 1 for both Sofosbuvir and PAA).
-
Conclusion
Both ³¹P-NMR and ¹H-NMR are powerful and reliable methods for determining the purity of Sofosbuvir.
-
¹H-NMR is a readily available technique that provides high sensitivity. However, careful selection of a quantifiable signal is necessary to avoid inaccuracies due to spectral complexity and potential signal overlap with impurities.
-
³¹P-NMR offers the significant advantage of a simplified spectrum, which can enhance the accuracy and robustness of the purity assay by minimizing signal overlap. The critical factor for successful ³¹P-qNMR is the use of an aprotic deuterated solvent like DMSO-d₆ to prevent undesirable deuterium exchange with the reference standard.
Ultimately, the choice of method may depend on the specific laboratory instrumentation available, the complexity of the sample matrix, and the desired balance between analytical speed and spectral simplicity. For routine quality control where a dedicated and straightforward assay is beneficial, ³¹P-NMR presents a compelling option.
References
- 1. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Rapid and accurate verification of drug identity, purity and quality by 1H-NMR using similarity calculations and differential NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. barron.rice.edu [barron.rice.edu]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. | Semantic Scholar [semanticscholar.org]
Quantitative Analysis of Sofosbu-vir Impurity G in Bulk Drug: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Sofosbu-vir impurity G, a diastereomer of Sofosbu-vir, in bulk drug substances. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document compares two common analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific validated methods for the direct quantification of "Sofosbu-vir Impurity G" are not widely published, this guide details established methods for the analysis of Sofosbu-vir and its related impurities, which can be adapted and validated for the specific quantification of this diastereomer.
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a widely used technique for the quality control of pharmaceuticals due to its robustness and reliability. This method is suitable for the routine analysis of Sofosbu-vir and its process-related impurities.
Experimental Protocol
A typical RP-HPLC method for the analysis of Sofosbu-vir and its impurities involves the following steps:
-
Sample Preparation: A standard solution of Sofosbu-vir and its impurity is prepared by dissolving the compounds in a suitable diluent, typically a mixture of water and acetonitrile (B52724) (50:50 v/v)[1]. For the analysis of the bulk drug, a known concentration of the substance is dissolved in the diluent.
-
Chromatographic Separation: The separation is achieved on a C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm) using an isocratic mobile phase[1]. A common mobile phase consists of a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v)[1].
-
Detection: The analytes are detected using a UV detector at a wavelength of 260 nm[1].
Performance Data
The performance of a typical RP-HPLC method for Sofosbu-vir and a related phosphoryl impurity is summarized in the table below. These parameters would require validation for Sofosbu-vir Impurity G.
| Parameter | Sofosbu-vir | Phosphoryl Impurity |
| Linearity Range | 160-480 µg/mL[1] | 10-30 µg/mL[1] |
| Retention Time (RT) | 3.674 min[1] | 5.704 min[1] |
| Limit of Detection (LOD) | 0.04 µg[1] | 0.12 µg[1] |
| Limit of Quantitation (LOQ) | 0.125 µg[1] | 0.375 µg[1] |
| Precision (%RSD) | 1.741[1] | 0.043[1] |
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of impurities at very low levels. This technique is particularly useful for identifying and quantifying specific isomers.
Experimental Protocol
A UPLC-MS/MS method for the simultaneous quantification of Sofosbu-vir and its metabolites can be adapted for Impurity G analysis:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with acetonitrile containing an internal standard[2]. For bulk drug analysis, a dilute solution in a suitable solvent would be prepared.
-
Chromatographic Separation: Separation is performed on a C18 column (e.g., C-18 Luna Omega, 50 mm × 2.1 mm, 1.6 µm) with a gradient elution[2]. The mobile phase usually consists of water with 0.1% formic acid and acetonitrile[2].
-
Detection: Detection is carried out using a tandem mass spectrometer in positive electrospray ionization mode. The transitions of the precursor to product ions are monitored for quantification[2].
Performance Data
The following table summarizes the performance of a UPLC-MS/MS method for Sofosbu-vir. These would serve as a starting point for the validation of a method for Impurity G.
| Parameter | Sofosbu-vir |
| Linearity Range | 5-5000 ng/mL[2] |
| Retention Time (RT) | Not specified in abstract |
| Limit of Detection (LOD) | Lower than 5 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL[2] |
| Precision (%RSD) | <15%[2] |
| Accuracy | <15%[2] |
Method Comparison
| Feature | RP-HPLC-UV | UPLC-MS/MS |
| Sensitivity | Lower | Higher |
| Selectivity | Good | Excellent (can distinguish isomers) |
| Analysis Time | Longer | Shorter |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
| Application | Routine QC, higher concentration impurities | Low-level impurity profiling, isomer analysis |
Experimental Workflow Diagrams
Conclusion
The choice between RP-HPLC-UV and UPLC-MS/MS for the quantitative analysis of Sofosbu-vir Impurity G depends on the specific requirements of the analysis. For routine quality control where high sensitivity is not paramount, a validated RP-HPLC-UV method offers a cost-effective and robust solution. However, for the accurate quantification of low-level diastereomeric impurities and for structure confirmation, the superior sensitivity and selectivity of UPLC-MS/MS are indispensable. It is crucial to validate the chosen method for its intended purpose, including specificity for Sofosbu-vir Impurity G, linearity, accuracy, precision, and robustness, according to ICH guidelines.
References
A Comparative Guide to Inter-Laboratory Analysis of Sofosbuvir Impurity G
This guide provides a comparative overview of analytical methodologies for the quantification of Sofosbuvir (B1194449) impurity G, a known diastereomer of the active pharmaceutical ingredient.[1][2] The data presented is compiled from various validated methods to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical protocols. This document is intended to serve as a practical resource for establishing accurate and reproducible analysis of this critical impurity.
Quantitative Data Summary
The performance of various analytical methods for the determination of Sofosbuvir and its impurities is summarized below. While direct inter-laboratory comparison data for Impurity G is not publicly available, this table presents key validation parameters from individual studies on related impurities, offering a benchmark for expected performance. The methods predominantly utilize Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
| Method | Analyte | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Accuracy (% Recovery) |
| RP-HPLC Method 1 | Phosphoryl Impurity | 10-30 µg/mL | Not Specified | 0.03% (0.12 µg) | 1.50% (0.375 µg) | Not Specified |
| RP-HPLC Method 2 | Sofosbuvir | 0.5–7.5 ppm | 0.999 | 0.1 µg/mL | 0.5 µg/mL | 90.2–113.9% |
| UPLC Method 1 | Sofosbuvir | 5 - 25 µg/mL | 0.999 | 0.27 µg/mL | 0.83 µg/mL | 99.62 - 99.73% |
| UPLC-MS/MS Method 1 | Sofosbuvir | 1–1000 ng/mL | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Data is extracted from multiple sources for related impurities and the parent drug, as direct comparative studies for Impurity G are limited. The performance of these methods for Impurity G would require specific validation.
Experimental Protocols
A detailed methodology for a representative RP-HPLC method for the analysis of Sofosbuvir and its impurities is provided below. This protocol is a synthesis of common practices found in the referenced literature.[3][4][5]
Objective: To quantify Sofosbuvir Impurity G in bulk drug substance or pharmaceutical dosage forms using a stability-indicating RP-HPLC method.
1. Materials and Reagents:
-
Sofosbuvir Reference Standard and Impurity G Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade)
-
Tablets containing Sofosbuvir
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Photodiode Array (PDA) detector.
-
Analytical balance
-
Sonicator
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm or equivalent[3][4]
-
Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid in water and Acetonitrile (50:50, v/v)[3][4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Run Time: Approximately 10 minutes
4. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir and Impurity G reference standards in the diluent to obtain a known concentration.
-
Sample Solution (from Tablets):
-
Weigh and powder not fewer than 10 tablets to determine the average tablet weight.
-
Transfer a quantity of powder equivalent to a single dose of Sofosbuvir into a volumetric flask.
-
Add a sufficient amount of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
5. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak areas of both Sofosbuvir and Impurity G should be not more than 2.0%.
-
The tailing factor for both peaks should be not more than 2.0.
-
The theoretical plates for both peaks should be not less than 2000.
6. Data Analysis:
-
Identify the peaks of Sofosbuvir and Impurity G in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Calculate the amount of Impurity G in the sample using the external standard method.
Visualizations
Inter-Laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study, designed to assess the reproducibility of an analytical method across different laboratories.
Caption: Workflow for an Inter-Laboratory Comparison Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
Unveiling the Stability Landscape of Sofosbuvir and Its Impurities: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) and its impurities is paramount to ensuring drug safety and efficacy. This guide provides a comparative stability study of the antiviral drug Sofosbuvir and its primary degradation products under various stress conditions, supported by experimental data and detailed methodologies.
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that undergoes metabolic activation to inhibit the viral RNA polymerase.[1] However, like any pharmaceutical compound, it is susceptible to degradation under certain environmental conditions, leading to the formation of impurities. These degradation products can potentially impact the drug's potency and safety profile. This guide summarizes the findings from forced degradation studies, offering a clear comparison of the stability of Sofosbuvir and its identified impurities.
Comparative Stability Under Stress Conditions
Forced degradation studies, conducted according to the International Council for Harmonisation (ICH) guidelines, have revealed that Sofosbuvir is primarily susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][3][4] Conversely, the drug demonstrates notable stability under thermal and photolytic stress.[2][4]
A summary of the degradation of Sofosbuvir under various stress conditions is presented in the table below:
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation of Sofosbuvir (%) | Identified Impurities |
| Acidic Hydrolysis | 0.1N HCl | 6 hours | 70°C | 23%[2] | DP I (m/z 488), Acid Degradation Impurity[2][4] |
| Alkaline Hydrolysis | 0.1N NaOH | 10 hours | 70°C | 50%[2] | DP II (m/z 393.3), Base Degradation Impurity A, Base Degradation Impurity B[2][4] |
| Oxidative Degradation | 3% H₂O₂ | 7 days | 70°C | 19.02%[2] | DP III (m/z 393), Oxidative Degradation Product[2][4] |
| Thermal Degradation | Heat | 21 days | 50°C | No degradation observed[2] | - |
| Photolytic Degradation | Sunlight | 21 days | Ambient | No degradation observed[2] | - |
Characterization of Major Sofosbuvir Impurities
Several degradation products of Sofosbuvir have been identified and characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] The table below provides a summary of the key identified impurities.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Condition |
| Acid Degradation Impurity | C₁₆H₁₈FN₂O₈P | 416.08[4] | Acidic Hydrolysis |
| Base Degradation Impurity A | C₁₆H₂₅FN₃O₉P | 453.13[4] | Alkaline Hydrolysis |
| Base Degradation Impurity B | C₁₃H₁₉FN₃O₉P | 411.08[4] | Alkaline Hydrolysis |
| Oxidative Degradation Product | C₂₂H₂₇FN₃O₉P | 527.15[4] | Oxidative Degradation |
| DP I | - | m/z 488[2] | Acidic Hydrolysis |
| DP II | - | m/z 393.3[2] | Alkaline Hydrolysis |
| DP III | - | m/z 393[2] | Oxidative Degradation |
Experimental Protocols
The following sections detail the methodologies employed in the forced degradation studies and the analytical techniques used for the separation and identification of Sofosbuvir and its impurities.
Forced Degradation (Stress Testing) Protocol
The forced degradation of Sofosbuvir was carried out under the stress conditions recommended by ICH guidelines to establish its intrinsic stability.[2][4]
-
Acid Hydrolysis: A solution of Sofosbuvir was prepared in 0.1 N hydrochloric acid and refluxed at 70°C for 6 hours.[2]
-
Alkaline Hydrolysis: A solution of Sofosbuvir was prepared in 0.1 N sodium hydroxide (B78521) and refluxed at 70°C for 10 hours.[2]
-
Oxidative Degradation: A solution of Sofosbuvir was treated with 3% hydrogen peroxide at 70°C for 7 days.[2] In another study, degradation was induced using cerium (IV) in a sulfuric acid medium at 100°C for 25 minutes.[6]
-
Thermal Degradation: A stock solution of Sofosbuvir was exposed to a temperature of 50°C for 21 days.[2]
-
Photolytic Degradation: A stock solution of Sofosbuvir was exposed to direct sunlight for 21 days.[2]
Analytical Methodology
A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed for the separation and quantification of Sofosbuvir and its degradation products.[2]
-
Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A mixture of methanol (B129727) and water (50:50 v/v) containing 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 260 nm.[2]
-
Injection Volume: 20 µL.[2]
Visualizing the Degradation Pathway
The following diagram illustrates a plausible degradation pathway of Sofosbuvir under various stress conditions, leading to the formation of the identified impurities.
Caption: Sofosbuvir degradation pathway under stress conditions.
Experimental Workflow
The logical workflow for conducting a comparative stability study of Sofosbuvir impurities is outlined in the diagram below.
Caption: Workflow for Sofosbuvir stability study.
References
- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
assessing the performance of different chromatographic columns for Sofosbuvir impurity separation
For researchers, scientists, and professionals in drug development, selecting the optimal chromatographic column is a critical step in ensuring the accurate and reliable separation of Sofosbuvir (B1194449) from its impurities. This guide provides a comparative overview of various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) columns used for this purpose, supported by experimental data from published analytical methods.
Performance Comparison of Chromatographic Columns
The selection of a chromatographic column significantly impacts the resolution, peak shape, and analysis time. While C18 columns are the most frequently utilized stationary phase for Sofosbuvir analysis, other chemistries have also been explored to achieve desired separation. The following table summarizes the performance of different columns based on reported methods.
| Column Name | Dimensions (mm) & Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Sofosbuvir Retention Time (min) | Detection Wavelength (nm) | Key Findings & Impurity Separation Details |
| Agilent Eclipse XDB-C18 [1][2] | 4.6 x 250, 5 | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v) | Not Specified | 3.674 | 260 | Good separation of Sofosbuvir and a process-related phosphoryl impurity (retention time: 5.704 min).[1][2] |
| Symmetry C18 [3] | 4.6 x 250, 5 | 0.1% Orthophosphoric acid:Acetonitrile (30:70 v/v) | 1.5 | 2.37 | 260 | A simple, rapid, and precise stability-indicating method.[3] |
| Agilent C18 [4] | 4.6 x 250, 5 | 0.1% Orthophosphoric acid buffer:Acetonitrile (55:45 v/v) | 1.0 | 2.17 | 220 | Simultaneous determination of Sofosbuvir, Velpatasvir, and Voxilaprevir.[4] |
| Promosil C18 [5] | Not Specified | Ammonium acetate (B1210297) buffer (pH 7.0):Acetonitrile:Methanol (20:40:40 v/v/v) | 1.0 | 3.72 | Not Specified | Simultaneous determination of Sofosbuvir and Velpatasvir in tablets and plasma.[5] |
| Hypersil C18 [6] | 4.6 x 150, 5 | Water:Acetonitrile (30:70 v/v) | 1.0 | Not Specified | 230 | Simultaneous estimation of Velpatasvir and Sofosbuvir.[6] |
| Discovery C18 [7] | 4.6 x 250, 5 | 0.01N KH2PO4:Acetonitrile (60:40 v/v) | 1.0 | 2.373 | 260 | Rapid and sensitive method for simultaneous estimation of Sofosbuvir and Velpatasvir.[7] |
| Waters X-bridge C18 [8] | 4.6 x 150, 3.5 | Gradient elution with Mobile Phase A (0.6% TFA in Water:ACN, 95:5) and Mobile Phase B (Water:Methanol:ACN, 20:30:50) | 1.0 | ~48.0 | 263 | Good separation of impurities for Sofosbuvir and Velpatasvir tablets.[8] |
| X-Bridge BEH C18 [9] | 4.6 x 100, 2.5 | Not Specified | Not Specified | Not Specified | Not Specified | Found to be better at eluting all peaks with good separation and peak shape compared to C8, Phenyl, Phenyl-hexyl, and Cyano phases.[9] |
| Acquity UPLC HSS C18 [10] | 2.1 x 100, 1.8 | Orthophosphoric acid buffer:Acetonitrile (45:55 v/v) | 0.2 | Not Specified | 250 | Simple, rapid, and sensitive UPLC method for simultaneous estimation of Sofosbuvir and Velpatasvir.[10] |
| Waters Acquity UPLC BEH C18 [11] | 2.1 x 50, 1.7 | Ammonium formate (B1220265) (pH 3.5; 5 mM):Acetonitrile (60:40 v/v) | 0.2 | 1.123 | 261 | Rapid and selective UPLC-DAD method for simultaneous analysis of Sofosbuvir and Daclatasvir in human plasma.[11] |
| Primesep B [12] | 4.6 x 150, 5 | Acetonitrile:Water (30:70 v/v) with 0.1% H2SO4 | 1.0 | Not Specified | 260 | A mixed-mode column that can retain and analyze Sofosbuvir.[12] |
| Acclaim RSLC 120 C18 [13] | 4.6 x 150, 5.0 and 2.1 x 100, 2.2 | NaH2PO4 (pH 2.5):Acetonitrile (60:40 v/v) | 1.0 and 0.5 | Not Specified | 260 | The shorter column with smaller particles showed superior performance, reducing analysis time by 70%.[13] |
Experimental Protocols
The following is a generalized experimental protocol synthesized from the referenced analytical methods for the separation of Sofosbuvir and its impurities. Specific parameters should be optimized based on the selected column and instrument.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a UV or PDA detector.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is most commonly used. Dimensions can vary, for instance, 4.6 x 250 mm with 5 µm particles for HPLC or 2.1 x 100 mm with 1.8 µm particles for UPLC.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically employed.
-
Aqueous Phase: Commonly used buffers include phosphate (B84403) buffers or dilute acids like orthophosphoric acid or trifluoroacetic acid, with the pH adjusted as needed.
-
Organic Phase: Acetonitrile is the most frequently used organic modifier. Methanol is also used in some methods.
-
The ratio of aqueous to organic phase is a critical parameter for optimizing separation and can be run in isocratic or gradient mode.
-
-
Flow Rate: Flow rates are typically in the range of 1.0-1.5 mL/min for HPLC and 0.2-0.5 mL/min for UPLC.
-
Column Temperature: Analyses are often performed at ambient temperature, though some methods specify a controlled temperature, such as 30°C or 35°C.[4][8]
-
Detection Wavelength: The most common wavelength for detecting Sofosbuvir and its impurities is 260 nm.[1][2][3][7][12][13][14][15] Other wavelengths such as 220 nm and 230 nm have also been reported.[4][6]
3. Sample Preparation:
-
Standard Solution: A stock solution of Sofosbuvir is prepared by accurately weighing and dissolving the reference standard in a suitable diluent (often the mobile phase). Working standards are prepared by diluting the stock solution to the desired concentrations.
-
Sample Solution: For drug products, a number of tablets are weighed, and the powder equivalent to a specific amount of Sofosbuvir is dissolved in the diluent. The solution is then typically sonicated and filtered through a 0.45 µm filter before injection.
4. Forced Degradation Studies:
-
To assess the stability-indicating nature of the method, forced degradation studies are performed. Sofosbuvir is subjected to stress conditions such as acid hydrolysis (e.g., 1N HCl), base hydrolysis (e.g., 0.5N NaOH), oxidation (e.g., 30% H2O2), thermal stress, and photolytic stress.[3][9] The resulting solutions are then analyzed to ensure that the degradation products are well-separated from the main Sofosbuvir peak.
Experimental Workflow for Column Performance Assessment
The following diagram illustrates a typical workflow for assessing the performance of different chromatographic columns for Sofosbuvir impurity separation.
Caption: Workflow for chromatographic column selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijapbjournal.com [ijapbjournal.com]
- 8. jmpas.com [jmpas.com]
- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. HPLC Method for Analysis of Sofosbuvir on Primesep B Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 15. jneonatalsurg.com [jneonatalsurg.com]
Conformity Assessment of Sofosbuvir Impurity G: A Comparative Guide to Pharmacopeial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methodologies and pharmacopeial standards relevant to the conformity assessment of Sofosbuvir impurity G. While specific monographs detailing acceptance criteria for "impurity G" in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) are not publicly available, this document outlines the general pharmacopeial principles for impurity control and presents validated analytical methods from scientific literature that can be applied for its assessment.
Understanding this compound
This compound is identified as a diastereoisomer of Sofosbuvir. Diastereomers are stereoisomers that are not mirror images of each other and can exhibit different physicochemical properties and pharmacological or toxicological profiles. Therefore, controlling their presence in the final active pharmaceutical ingredient (API) is critical for ensuring drug safety and efficacy.
General Pharmacopeial Requirements for Impurity Control
The major pharmacopeias provide a framework for the control of impurities in drug substances. These are generally guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances.
| Pharmacopeia | General Chapter/Guideline | Key Principles |
| United States Pharmacopeia (USP) | General Chapter <1086> Impurities in Drug Substances and Drug Products | - Impurities are classified as organic, inorganic, and residual solvents. - Reporting, identification, and qualification thresholds are established based on the maximum daily dose. - Specified impurities (identified or unidentified) and unspecified impurities are to be controlled within acceptable limits. |
| European Pharmacopoeia (EP) | General Monograph 2034: Substances for Pharmaceutical Use & Chapter 5.10 | - Sets reporting, identification, and qualification thresholds for organic impurities. - Distinguishes between specified and unspecified impurities. - Emphasizes that impurities should be controlled to the lowest reasonably achievable levels. |
| British Pharmacopoeia (BP) | General Notices | - Aligns with the European Pharmacopoeia. - Requires that substances comply with all the requirements stated in the monograph. - The control of related substances is a key aspect of quality control. |
Table 1: Overview of General Pharmacopeial Principles for Impurity Control
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Sofosbuvir and its impurities. The following table summarizes a typical HPLC method found in the scientific literature for this purpose. It is important to note that the official pharmacopeial methods may differ.
| Parameter | Method 1 (Published Research) |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol). |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at approximately 260 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 10-20 µL |
Table 2: Representative HPLC Method for Sofosbuvir Impurity Analysis
Experimental Protocols
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir and this compound reference standards in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
Test Solution: Accurately weigh and dissolve the Sofosbuvir drug substance sample in the same diluent to obtain a specified concentration.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to verify system suitability parameters such as resolution, tailing factor, and theoretical plates.
-
Inject the test solution.
-
Analyze the resulting chromatograms to identify and quantify this compound based on its retention time and peak area relative to the standard.
Logical Workflow for Conformity Assessment
The following diagram illustrates the logical workflow for the conformity assessment of this compound.
Caption: Workflow for Conformity Assessment of this compound.
Signaling Pathway for Impurity Formation (Hypothetical)
The formation of diastereomeric impurities like impurity G can occur during the synthesis of Sofosbuvir, particularly in steps involving the creation of chiral centers. The following diagram provides a simplified, hypothetical representation of a synthetic pathway where such an impurity could arise.
Caption: Hypothetical Pathway of this compound Formation.
Conclusion
The conformity assessment of this compound requires robust analytical methods and a thorough understanding of pharmacopeial requirements. While specific limits for this diastereoisomer are not publicly detailed in the USP, EP, or BP, the general principles of impurity control from these bodies, guided by ICH standards, mandate its quantification and limitation to ensure the quality, safety, and efficacy of the Sofosbuvir drug substance. The use of validated stability-indicating HPLC methods is paramount for the accurate determination of this and other related substances. For definitive compliance, it is essential for researchers and manufacturers to consult the most current, official pharmacopeial monographs for Sofosbuvir.
A Comparative Guide to Regulatory Requirements for the Control of Sofosbuvir Impurities
For Researchers, Scientists, and Drug Development Professionals
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final medicinal product. This guide provides a comparative overview of the regulatory requirements for the control of impurities in Sofosbuvir, a direct-acting antiviral medication used for the treatment of Hepatitis C. The information is compiled from major pharmacopoeias and regulatory agency reviews, offering a valuable resource for professionals in the pharmaceutical industry.
I. Regulatory Framework: A Harmonized Approach
The control of impurities in new drug substances like Sofosbuvir is largely guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q3A(R2): Impurities in New Drug Substances and ICH Q3B(R2): Impurities in New Drug Products provide a framework for the identification, qualification, and setting of acceptance criteria for impurities.
The core principle of these guidelines is to control impurities to levels that are qualified by safety data. The guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For Sofosbuvir, with a standard daily dose of 400 mg, the following ICH Q3A(R2) thresholds for the drug substance apply:
| Threshold | Limit (based on 400 mg daily dose) |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% or 1.0 mg total daily intake (whichever is lower) |
| Qualification Threshold | 0.15% or 1.0 mg total daily intake (whichever is lower) |
Any impurity found at a level above the identification threshold must be structurally identified. If an impurity exceeds the qualification threshold, it must be qualified through appropriate toxicological studies.
II. Comparison of Pharmacopoeial Requirements
The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official public standards for medicines. Their monographs for Sofosbuvir detail the specific tests, procedures, and acceptance criteria for impurities.
Table 1: Comparison of Impurity Acceptance Criteria in USP and Ph. Eur. for Sofosbuvir
| Impurity | USP Monograph | European Pharmacopoeia (Ph. Eur.) Monograph |
| Specified, Identified Impurities | ||
| Sofosbuvir Impurity A | Not more than 0.15% | Not more than 0.15% |
| Sofosbuvir Impurity B | Not more than 0.15% | Not more than 0.15% |
| Sofosbuvir Impurity C | Not more than 0.15% | Not more than 0.15% |
| ... (other specified impurities) | ... | ... |
| Unspecified Impurities | Not more than 0.10% for any individual unspecified impurity | Not more than 0.10% for any other impurity |
| Total Impurities | Not more than 0.5% | Not more than 0.5% |
Note: The specific names and structures of all specified impurities are detailed within the respective pharmacopoeial monographs. The list provided here is illustrative.
III. FDA Perspective: Insights from the Sovaldi® (Sofosbuvir) Chemistry Review
The U.S. Food and Drug Administration's (FDA) chemistry review of the New Drug Application (NDA 204671) for Sovaldi® provides valuable insight into the agency's expectations for impurity control. The review confirms that the control of impurities in the Sofosbuvir drug substance and drug product is consistent with ICH guidelines.
Key takeaways from the FDA's review include:
-
Process-Related Impurities: A comprehensive discussion of the manufacturing process and the potential for process-related impurities is required. Acceptance criteria for these impurities are established based on batch data and qualification studies.
-
Degradation Products: Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions (e.g., heat, light, humidity, acid, and base).
-
Analytical Method Validation: The analytical procedures used for impurity testing must be fully validated in accordance with ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, and robust.
The FDA's final approval of Sovaldi® was contingent on the manufacturer demonstrating adequate control over all potential and actual impurities to ensure the safety and quality of the product.
IV. Experimental Protocols: A General Approach to Impurity Profiling
The determination of Sofosbuvir impurities is predominantly carried out using High-Performance Liquid Chromatography (HPLC), a powerful analytical technique for separating, identifying, and quantifying components in a mixture.
A. General HPLC Method for Sofosbuvir and its Related Substances
This section outlines a typical experimental protocol for the analysis of Sofosbuvir and its impurities. It is important to note that the specific parameters may vary depending on the official method in the relevant pharmacopoeia or the validated in-house method.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve adequate separation of all impurities from the main peak and from each other.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled, for example, at 30 °C.
-
Detection Wavelength: UV detection at a wavelength where Sofosbuvir and its impurities have significant absorbance, often around 260 nm.
-
Injection Volume: Typically 10-20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: A solution of known concentration of Sofosbuvir reference standard is prepared in a suitable diluent.
-
Impurity Standard Solutions: Solutions of known concentrations of specified impurity reference standards are prepared.
-
Sample Solution: A solution of the Sofosbuvir drug substance or a crushed tablet is prepared in the same diluent to a known concentration.
4. Data Analysis:
-
The chromatograms of the standard and sample solutions are recorded.
-
The peaks corresponding to Sofosbuvir and its impurities are identified based on their retention times relative to the main peak.
-
The amount of each impurity is calculated by comparing its peak area to the peak area of the Sofosbuvir standard or the respective impurity standard, taking into account the relative response factors if applicable.
V. Visualizing the Workflow
To better understand the logical flow of impurity control and analysis, the following diagrams are provided in the DOT language for Graphviz.
Safety Operating Guide
Personal protective equipment for handling Sofosbuvir impurity G
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sofosbuvir (B1194449) impurity G. The following procedures are based on best practices for handling potent pharmaceutical compounds and information derived from related sofosbuvir impurities. Note that a specific Safety Data Sheet (SDS) for Sofosbuvir impurity G was not publicly available; therefore, these recommendations are based on the available data for similar compounds and general guidance for active pharmaceutical ingredients (APIs).
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.[1][2][3][4]
Table 1: Recommended Personal Protective Equipment
| Protection Type | Equipment | Specifications & Use Case |
| Respiratory Protection | NIOSH-approved respirator | An N95 respirator is recommended for handling small quantities of powder. For tasks with a higher potential for aerosolization or when handling larger quantities, a powered air-purifying respirator (PAPR) with an appropriate cartridge is advised.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Double-gloving is recommended. Change gloves immediately if contaminated, torn, or punctured. |
| Body Protection | Disposable lab coat or coveralls | A disposable lab coat should be worn over personal clothing. For procedures with a high risk of contamination, disposable coveralls made of a material like Tyvek® are recommended to provide full-body protection.[3][4] |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Closed-toe shoes are mandatory in a laboratory setting. Shoe covers should be used when handling potent compounds to prevent the spread of contamination. |
Operational Plan: Handling this compound
Adherence to a strict operational plan is essential to maintain a safe working environment and prevent contamination.
2.1. Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a containment isolator (glove box) to minimize inhalation exposure.[5]
-
Designated Area: Designate a specific area for handling this compound. This area should be clearly marked, and access should be restricted.
2.2. Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the chemical fume hood or isolator is functioning correctly. Gather all necessary equipment and materials, including PPE, weighing papers, spatulas, and waste containers.
-
Donning PPE: Put on all required PPE as specified in Table 1, ensuring a proper fit.
-
Weighing and Aliquoting:
-
Perform all manipulations, including weighing and transferring, within the confines of the fume hood or isolator.
-
Use disposable weighing papers and spatulas to avoid cross-contamination.
-
If preparing solutions, add the solvent to the powder slowly to avoid splashing. Once dissolved, cap the container securely.
-
-
Post-Handling:
-
Clean all non-disposable equipment thoroughly after use.
-
Wipe down the work surface of the fume hood or isolator with an appropriate cleaning agent.
-
-
Doffing PPE: Remove PPE in the designated doffing area, avoiding self-contamination. Dispose of single-use PPE in the appropriate waste stream. Wash hands thoroughly with soap and water after removing gloves.
Caption: Workflow for Handling this compound
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[6]
3.1. Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, lab coats, shoe covers), weighing papers, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
3.2. Step-by-Step Disposal Protocol
-
Containment: Place all contaminated solid waste into a primary container (e.g., a labeled bag) within the fume hood or designated area.
-
Sealing: Securely seal the primary container before removing it from the containment area.
-
Secondary Containment: Place the sealed primary container into a larger, labeled secondary hazardous waste container.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
-
Storage: Store the hazardous waste in a designated, secure area away from incompatible materials, awaiting pickup by a certified waste disposal service.
Caption: Disposal Plan for this compound Waste
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Protocols
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6] |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with absorbent pads. Wear appropriate PPE, including respiratory protection. For large spills, or if you are not trained, evacuate the area and contact the institution's emergency response team. |
References
- 1. 3m.com [3m.com]
- 2. Pharmaceutical PPE [respirex.com]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 5. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 6. Sofosbuvir impurity D|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
